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  • Product: 3-Bromo-6-methylpicolinaldehyde
  • CAS: 1060810-14-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Bromo-6-methylpicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-6-methylpicolinaldehyde, a substituted pyridine derivative of interest in synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-methylpicolinaldehyde, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While specific literature on this compound is emerging, this document synthesizes available data and provides expert insights based on the established chemistry of related structural analogs. This guide will cover the compound's identification, proposed synthesis, physicochemical properties, expected reactivity, and potential applications as a versatile building block in drug discovery.

Compound Identification and Properties

3-Bromo-6-methylpicolinaldehyde, a halogenated pyridine-2-carboxaldehyde, is a key heterocyclic building block. Its structure, featuring a reactive aldehyde group, a bromine atom, and a methyl group on the pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate for constructing more complex molecules.

Table 1: Compound Identification

IdentifierValue
Systematic Name 3-Bromo-6-methylpyridine-2-carbaldehyde
Common Name 3-Bromo-6-methylpicolinaldehyde
CAS Number 1060810-14-1
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
SMILES CC1=NC(=C(C=C1)Br)C=O

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance Off-white to yellow solidBased on similar brominated pyridine aldehydes.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point >200 °C (Predicted)High boiling point is typical for such structures.
Solubility Soluble in organic solvents like DCM, THF, and alcohols.Based on general solubility of similar compounds.

Synthesis and Elucidation

While a specific, peer-reviewed synthesis for 3-Bromo-6-methylpicolinaldehyde is not widely published, a highly plausible and efficient route can be proposed based on established methodologies for analogous compounds. A common and effective method for the synthesis of picolinaldehydes is the oxidation of the corresponding primary alcohol.

Proposed Synthetic Workflow

The synthesis would likely begin with the commercially available 2,3-dibromo-6-methylpyridine. A selective lithium-bromine exchange at the 2-position, which is more activated, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde. An alternative, and often milder, route involves the oxidation of the corresponding alcohol, 3-Bromo-6-methyl-2-pyridinemethanol. This alcohol precursor could be synthesized from a suitable starting material. A well-established method for this oxidation is the use of Dess-Martin periodinane (DMP), known for its mild conditions and high yields[1].

G cluster_0 Proposed Synthesis of 3-Bromo-6-methylpicolinaldehyde start 3-Bromo-6-methyl-2-pyridinemethanol (Precursor) reagent Dess-Martin Periodinane (DMP) in Dichloromethane (DCM) start->reagent Oxidation workup Aqueous Workup (Quenching with NaHCO₃/Na₂S₂O₃) reagent->workup product 3-Bromo-6-methylpicolinaldehyde (Final Product) purification Column Chromatography workup->purification purification->product

Caption: Proposed synthetic workflow for 3-Bromo-6-methylpicolinaldehyde.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 3-Bromo-6-methyl-2-pyridinemethanol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.

Table 3: Predicted ¹H and ¹³C NMR Data

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~10.1~192
Pyridine-H4~7.8~140
Pyridine-H5~7.4~125
Methyl (-CH₃)~2.6~24
Pyridine-C2-~152
Pyridine-C3-~120
Pyridine-C6-~160

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Bromo-6-methylpicolinaldehyde is dictated by its three key functional components: the aldehyde, the bromine atom, and the pyridine ring. This trifecta of reactivity makes it a highly versatile synthetic intermediate.

Reactions at the Aldehyde Group

The formyl group is a gateway to a multitude of chemical transformations:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-bromo-6-methylpicolinic acid.

  • Reduction: Can be reduced to the primary alcohol, 3-bromo-6-methyl-2-pyridinemethanol.

  • Reductive Amination: Can undergo reductive amination with primary or secondary amines to form various substituted aminomethylpyridines.

  • Condensation Reactions: Can participate in aldol, Knoevenagel, and Wittig-type reactions to form carbon-carbon bonds.

Reactions at the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is amenable to various cross-coupling reactions, which are fundamental in modern drug discovery for creating molecular complexity.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a C-C bond.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C triple bonds.

  • Stille Coupling: Coupling with organostannanes.

G cluster_1 Reactivity Map of 3-Bromo-6-methylpicolinaldehyde cluster_aldehyde Aldehyde Reactions cluster_bromine Bromine Reactions start 3-Bromo-6-methylpicolinaldehyde oxidation Oxidation start->oxidation [O] reduction Reduction start->reduction [H] reductive_amination Reductive Amination start->reductive_amination R₂NH, [H] condensation Condensation start->condensation Wittig, etc. suzuki Suzuki Coupling start->suzuki Pd cat., R-B(OH)₂ buchwald Buchwald-Hartwig start->buchwald Pd cat., R₂NH sonogashira Sonogashira start->sonogashira Pd/Cu cat., R-C≡CH

Caption: Key reaction pathways for 3-Bromo-6-methylpicolinaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The combination of functionalities in 3-Bromo-6-methylpicolinaldehyde makes it a valuable starting material for accessing novel chemical space. While no commercial drugs are directly synthesized from this specific aldehyde, its structural elements are present in various biologically active compounds.

Heterocyclic compounds are of critical importance to medicinal chemists, and new synthetic methodologies that allow for rapid access to a wide variety of functionalized heterocycles are having a significant impact in the pharmaceutical industry[2]. The ability to use this compound in diverse reactions such as cross-coupling and condensation allows for the efficient construction of compound libraries for screening. For instance, related bromo-pyridine aldehydes are used in the synthesis of inhibitors for various enzymes and receptors. The general class of substituted quinolines and pyridines has been explored for a range of therapeutic targets, including prostaglandin F2α inhibitors.

Safety and Handling

As with any laboratory chemical, 3-Bromo-6-methylpicolinaldehyde should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest the following:

  • General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-6-methylpicolinaldehyde is a promising, albeit currently under-documented, building block for chemical synthesis. Its rich functionality allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and drug discovery professionals. As new synthetic methodologies are developed, the utility of such versatile intermediates is expected to grow, enabling the exploration of novel chemical matter for therapeutic applications.

References

  • ChemScene. Safety Data Sheet.

  • ChemicalBook. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis.

  • BLD Pharm. 3-Bromo-6-methylpicolinaldehyde.

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

  • PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines.

  • Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde.

  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery.

  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

  • ResearchGate. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF.

Sources

Exploratory

An In-Depth Technical Guide to 3-Bromo-6-methylpicolinaldehyde

Abstract 3-Bromo-6-methylpicolinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic and medicinal chemistry. Its unique trifunctional nature—an electron-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-6-methylpicolinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic and medicinal chemistry. Its unique trifunctional nature—an electron-deficient pyridine ring, a reactive aldehyde, and a synthetically labile bromine atom—positions it as a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, an in-depth analysis of its reactivity with a focus on palladium-catalyzed cross-coupling, and a forward-looking perspective on its applications in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who seek to leverage this compound's unique attributes for the development of novel chemical entities.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of 3-Bromo-6-methylpicolinaldehyde is the first step toward its effective utilization in a research and development setting.

Structure and Nomenclature

The molecule consists of a pyridine ring substituted at the 2-position with an aldehyde (formyl) group, at the 3-position with a bromine atom, and at the 6-position with a methyl group.

G cluster_0 3-Bromo-6-methylpicolinaldehyde mol

Caption: Chemical structure of 3-Bromo-6-methylpicolinaldehyde.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 3-Bromo-6-methylpyridine-2-carbaldehyde-
Synonyms 3-Bromo-6-methylpicolinaldehyde-
CAS Number 1060810-14-1[1]
Molecular Formula C₇H₆BrNO[2]
Molecular Weight 200.03 g/mol [2]
Appearance Expected to be an off-white to yellow solidInferred
Solubility Soluble in polar organic solvents (DCM, THF, EtOAc)[3]

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for each of the methyl and aldehyde protons.

  • Aldehyde Proton (CHO): Expected as a singlet (s) in the highly deshielded region of δ 9.9 – 10.2 ppm . This significant downfield shift is characteristic of aldehyde protons due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.

  • Aromatic Protons (Pyridine Ring): The two protons on the pyridine ring are in different chemical environments and will appear as two doublets (d) due to mutual meta-like coupling, though precise coupling constants are hard to predict.

    • H5 Proton: Expected around δ 7.4 – 7.6 ppm .

    • H4 Proton: Expected around δ 7.8 – 8.0 ppm . The deshielding effect of the adjacent bromine atom likely pushes this proton further downfield.

  • Methyl Protons (CH₃): Expected as a singlet (s) around δ 2.6 – 2.8 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals.

  • Carbonyl Carbon (C=O): Expected at δ 190 – 195 ppm .

  • Aromatic Carbons:

    • C2 (Aldehyde-bearing): ~155 ppm

    • C6 (Methyl-bearing): ~160 ppm

    • C3 (Bromo-bearing): ~120 ppm

    • C4 & C5: ~125-140 ppm

  • Methyl Carbon (CH₃): Expected at δ 20 – 25 ppm .

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would confirm the presence of the primary functional groups.[7][8][9][10][11]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700–1715 cm⁻¹ . Conjugation with the pyridine ring shifts this to a slightly lower wavenumber compared to aliphatic aldehydes.

  • C-H Stretch (Aldehyde): A characteristic, medium-intensity doublet may appear around 2820 cm⁻¹ and 2720 cm⁻¹ . The latter peak is particularly diagnostic for aldehydes.

  • C-H Stretch (Aromatic/Methyl): Absorptions expected in the 2850–3100 cm⁻¹ region.

  • C=C / C=N Stretch (Aromatic Ring): Multiple bands of variable intensity are expected between 1400–1600 cm⁻¹ .

Synthesis and Purification Protocol

The most logical and efficient synthesis of 3-Bromo-6-methylpicolinaldehyde is through the mild oxidation of its corresponding primary alcohol, (3-Bromo-6-methylpyridin-2-yl)methanol. Dess-Martin Periodinane (DMP) is an ideal reagent for this transformation due to its high selectivity, mild reaction conditions, and simple workup.[12][13][14][15]

Caption: Workflow for the synthesis of 3-Bromo-6-methylpicolinaldehyde.

Protocol 3.1: Dess-Martin Oxidation of (3-Bromo-6-methylpyridin-2-yl)methanol
  • Expertise & Causality: This protocol uses DMP, a hypervalent iodine reagent that provides a clean and high-yielding oxidation without over-oxidizing to the carboxylic acid. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the starting material and the reagent. The aqueous quench with sodium thiosulfate and sodium bicarbonate is critical: thiosulfate reduces excess DMP and the iodine byproducts, while bicarbonate neutralizes the acetic acid byproduct, preventing potential side reactions with the acid-sensitive product.[14][16]

  • Step-by-Step Methodology:

    • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3-Bromo-6-methylpyridin-2-yl)methanol (1.0 eq).

    • Dissolution: Dissolve the alcohol in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Reagent Addition: While stirring at room temperature, add Dess-Martin Periodinane (1.2 eq) to the solution in one portion. The reaction is typically mildly exothermic.

    • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.

    • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

    • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

    • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

    • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure 3-Bromo-6-methylpicolinaldehyde.

Chemical Reactivity: A Hub for Molecular Diversification

The true value of this compound lies in its dual reactivity. The aldehyde and bromo groups are orthogonal handles that can be addressed sequentially or in one pot to rapidly build molecular complexity.

Reactivity of the Aldehyde Group

The aldehyde serves as an electrophilic site for a vast array of classical carbonyl chemistry:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes with controlled stereochemistry.

  • Condensation Reactions: Formation of imines, oximes, and hydrazones, which can serve as further points for diversification or as key pharmacophoric elements.

  • Nucleophilic Addition: Reaction with organometallic reagents (Grignard, organolithium) to form secondary alcohols.

Reactivity of the C3-Bromo Group: The Suzuki-Miyaura Cross-Coupling

The bromine atom at the C3 position is perfectly poised for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent and powerful tool in this context.[18][19][20][21] This reaction forges a new carbon-carbon bond between the pyridine ring and a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters.

  • Mechanistic Insight: The catalytic cycle is a well-understood, three-stage process.

    • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C-Br bond of the pyridine ring, forming a Pd(II) intermediate. This is often the rate-limiting step.

    • Transmetalation: The organic moiety from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[19][22][23]

    • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-Br (Palladacycle) pd0->pd_complex transmetal Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 pd_r1_r2->pd0 red_elim Reductive Elimination product R¹-R² (Coupled Product) pd_r1_r2->product r1br R¹-Br (3-Bromo-6-methyl...) r1br->ox_add boronic R²-B(OH)₂ + Base boronic->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
  • Trustworthiness & Self-Validation: This protocol is designed to be robust. The use of a pre-catalyst like Pd(dppf)Cl₂ is common as it's air-stable and reliably forms the active Pd(0) species in situ. The choice of base (e.g., K₂CO₃ or Cs₂CO₃) and solvent system (e.g., Dioxane/Water) is standard for this class of reaction and ensures both solubility and effective activation of the boronic acid. A successful reaction will show the consumption of starting material and the appearance of a new, less polar spot on the TLC plate.

  • Step-by-Step Methodology:

    • Setup: To a microwave vial or Schlenk tube, add 3-Bromo-6-methylpicolinaldehyde (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq).

    • Solvent Addition & Degassing: Add a degassed solvent system, typically a mixture like 1,4-Dioxane and Water (e.g., 4:1 v/v). Degas the resulting suspension by bubbling Argon or Nitrogen through it for 10-15 minutes.

    • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

    • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. Separate the layers.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (2x).

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the coupled product.

Applications in Drug Discovery

The true potential of 3-Bromo-6-methylpicolinaldehyde is as a versatile starting point for generating libraries of novel compounds for high-throughput screening. The pyridine core is a "privileged scaffold," frequently found in FDA-approved drugs.

G cluster_0 Aldehyde Derivatization cluster_1 Cross-Coupling Derivatization center 3-Bromo-6-methyl picolinaldehyde (Hub Molecule) a1 Reductive Amination (Amine Library) center->a1 via C=O a2 Wittig Reaction (Alkene Library) center->a2 via C=O a3 Oxime Formation (Oxime Library) center->a3 via C=O c1 Suzuki Coupling (Aryl/Heteroaryl Library) center->c1 via C-Br c2 Sonogashira Coupling (Alkyne Library) center->c2 via C-Br c3 Buchwald-Hartwig (Amine/Ether Library) center->c3 via C-Br

Caption: Diversification potential of the hub molecule.

By combining the reactions at the aldehyde and the bromide, chemists can rapidly access a vast chemical space. For instance, a Suzuki coupling followed by reductive amination allows for the independent and controlled introduction of two different diversity elements, making this an ideal substrate for parallel synthesis and library generation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-6-methylpicolinaldehyde is not widely available, its hazards can be inferred from structurally similar compounds like 6-bromo-3-pyridinecarboxaldehyde and 2-bromo-6-methylpyridine.[3][24][25][26][27][28][29]

Table 2: Predicted GHS Hazard Information

Hazard ClassCategoryGHS CodeStatement
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation
Acute Toxicity, Oral (Harmful)4H302Harmful if swallowed
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[24]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Conclusion

3-Bromo-6-methylpicolinaldehyde represents a synthetically powerful and strategically important building block for chemical and pharmaceutical research. Its well-defined reactive sites—the aldehyde and the bromo group—provide orthogonal handles for sequential or combinatorial derivatization. The protocols and predictive data outlined in this guide offer a robust framework for scientists to confidently incorporate this molecule into their research programs, accelerating the discovery of novel compounds with potential therapeutic applications.

References

  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Couto, I., et al. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Available at: [Link]

  • ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR? Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

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  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

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  • NMRDB. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

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  • PubChem. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. Available at: [Link]

  • Harwick Standard. (n.d.). Material Safety Data Sheet. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • American Elements. (n.d.). Methyl 3-bromo-6-chloropicolinate. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Available at: [Link]

  • Dalton Transactions. (2014). Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Available at: [Link]

  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Available at: [Link]

  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
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Foundational

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-methylpicolinaldehyde

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 3-bromo-6-methylpicolinaldehyde, a valuable building block in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 3-bromo-6-methylpicolinaldehyde, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is the oxidation of the commercially available precursor, (3-bromo-6-methylpyridin-2-yl)methanol. Two robust and widely applicable oxidation protocols, employing Dess-Martin periodinane (DMP) and activated manganese dioxide (MnO₂), are presented in detail. These methods are selected for their high yields, mild reaction conditions, and broad functional group tolerance. Additionally, this guide briefly discusses the Swern oxidation as a viable alternative and outlines a synthetic route to the starting alcohol, (3-bromo-6-methylpyridin-2-yl)methanol, for researchers who may need to synthesize it in situ. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically sound approach to the synthesis of this important heterocyclic aldehyde.

Introduction: The Significance of 3-Bromo-6-methylpicolinaldehyde

Substituted picolinaldehydes are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. The presence of a bromine atom and a methyl group on the pyridine ring, as in 3-bromo-6-methylpicolinaldehyde, offers multiple points for further chemical modification, making it a versatile scaffold for the construction of complex molecular architectures. The aldehyde functionality is a key reactive handle for forming carbon-carbon and carbon-nitrogen bonds, essential for building the core structures of many drug candidates.

This guide focuses on a well-established and reproducible two-step conceptual pathway for the synthesis of 3-bromo-6-methylpicolinaldehyde, as illustrated below. The core of this guide is a detailed examination of the final oxidation step.

Synthesis_Overview Precursor Suitable Pyridine Precursor Intermediate (3-bromo-6-methylpyridin-2-yl)methanol Precursor->Intermediate Functionalization Product 3-Bromo-6-methylpicolinaldehyde Intermediate->Product Oxidation

Figure 1: Conceptual overview of the synthesis pathway.

Synthesis of the Key Intermediate: (3-Bromo-6-methylpyridin-2-yl)methanol

While (3-bromo-6-methylpyridin-2-yl)methanol is commercially available, its synthesis from readily accessible starting materials is a valuable procedure for a comprehensive understanding and for situations where the compound is not readily obtainable[1]. A reliable method involves the regioselective functionalization of 2,6-dibromopyridine.

Intermediate_Synthesis Dibromopyridine 2,6-Dibromopyridine Grignard 2-Bromo-6-magnesiopyridine intermediate Dibromopyridine->Grignard i-PrMgCl·LiCl Formylpyridine 6-Bromo-2-formylpyridine Grignard->Formylpyridine DMF Hydroxymethylpyridine (6-Bromopyridin-2-yl)methanol Formylpyridine->Hydroxymethylpyridine Reduction (e.g., NaBH4) FinalIntermediate (3-Bromo-6-methylpyridin-2-yl)methanol Hydroxymethylpyridine->FinalIntermediate Introduction of 3-bromo and 6-methyl (multi-step)

Figure 2: A plausible synthetic route to the key alcohol intermediate.

This pathway leverages a selective metal-halogen exchange using a Grignard reagent, followed by formylation and subsequent reduction[2][3]. The conversion of (6-bromopyridin-2-yl)methanol to the target (3-bromo-6-methylpyridin-2-yl)methanol would involve further synthetic steps to introduce the methyl group and reposition the bromine, which is a more complex undertaking. A more direct, albeit potentially lower-yielding approach, involves the direct bromination of 2-methylpyridine, which can lead to the 3-bromo derivative[4].

Core Directive: Oxidation of (3-Bromo-6-methylpyridin-2-yl)methanol

The critical step in the synthesis of 3-bromo-6-methylpicolinaldehyde is the selective oxidation of the primary alcohol, (3-bromo-6-methylpyridin-2-yl)methanol. It is imperative to employ mild oxidation conditions to prevent over-oxidation to the corresponding carboxylic acid. This section details two highly effective and reliable methods for this transformation.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a widely acclaimed method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively[5]. Its key advantages lie in its neutral reaction conditions, high yields, and compatibility with a wide range of sensitive functional groups[6][7][8].

DMP_Oxidation Alcohol (3-bromo-6-methylpyridin-2-yl)methanol Aldehyde 3-Bromo-6-methylpicolinaldehyde Alcohol->Aldehyde CH₂Cl₂ Room Temperature DMP Dess-Martin Periodinane

Figure 3: Schematic of the Dess-Martin Periodinane oxidation.

Experimental Protocol:

  • To a solution of (3-bromo-6-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • The mixture is stirred until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-bromo-6-methylpicolinaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Dichloromethane: Provides a non-reactive solvent that readily dissolves the starting material and the DMP reagent. The absence of water is crucial to prevent side reactions.

  • Inert Atmosphere: Protects the reaction from atmospheric moisture and oxygen, which could potentially interfere with the oxidation.

  • Stoichiometry of DMP: A slight excess of DMP is used to ensure complete conversion of the starting alcohol.

  • Quenching with NaHCO₃ and Na₂S₂O₃: The basic NaHCO₃ neutralizes the acetic acid byproduct of the reaction, while Na₂S₂O₃ reduces any excess periodinane, facilitating the workup.

Method 2: Activated Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a classic and highly effective reagent for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes and ketones[9][10][11][12]. The oxidation of (3-bromo-6-methylpyridin-2-yl)methanol falls into this category due to the benzylic-like nature of the pyridyl methanol.

MnO2_Oxidation Alcohol (3-bromo-6-methylpyridin-2-yl)methanol Aldehyde 3-Bromo-6-methylpicolinaldehyde Alcohol->Aldehyde Dichloromethane or Chloroform Reflux MnO2 Activated MnO₂

Sources

Exploratory

Technical Characterization Guide: 3-Bromo-6-methylpicolinaldehyde

This guide provides an in-depth technical analysis of 3-Bromo-6-methylpicolinaldehyde (CAS: 1060810-14-1), a critical pyridine scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-6-methylpicolinaldehyde (CAS: 1060810-14-1), a critical pyridine scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.

Executive Summary & Compound Identity

3-Bromo-6-methylpicolinaldehyde (also known as 3-bromo-6-methylpyridine-2-carbaldehyde) is a densely functionalized pyridine derivative. Its structural utility lies in the orthogonality of its functional groups: an electrophilic aldehyde at C2, a labile bromine at C3 (suitable for cross-coupling), and a methyl group at C6.

PropertySpecification
IUPAC Name 3-Bromo-6-methylpyridine-2-carbaldehyde
CAS Number 1060810-14-1
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Appearance Pale yellow to off-white solid (typically)
Solubility Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water

Synthesis & Sample Origin (Context for Analysis)

Understanding the synthetic origin is crucial for interpreting spectroscopic impurities. The most robust route to this scaffold typically involves the functionalization of 2-amino-6-methylpyridine or 2,6-lutidine.

Representative Synthetic Pathway

A common industrial route involves a Sandmeyer-type strategy followed by Lithium-Halogen Exchange :

  • Bromination: 2-Amino-6-methylpyridine is brominated to yield 2-amino-3-bromo-6-methylpyridine.

  • Sandmeyer Reaction: Conversion of the amino group to a bromine (via diazonium salt) yields 2,3-dibromo-6-methylpyridine.

  • Formylation: Selective lithium-halogen exchange at the C2 position (activated by the adjacent nitrogen) followed by quenching with DMF yields the target aldehyde.

Note: Impurities such as unreacted 2,3-dibromo-6-methylpyridine or regioisomeric aldehydes may be present.

SynthesisPathway Start 2-Amino-6-methylpyridine Inter1 2-Amino-3-bromo- 6-methylpyridine Start->Inter1 Br2, AcOH Inter2 2,3-Dibromo- 6-methylpyridine Inter1->Inter2 NaNO2, HBr, CuBr (Sandmeyer) Target 3-Bromo-6-methyl- picolinaldehyde Inter2->Target 1. n-BuLi (-78°C) 2. DMF (Selective C2 Formylation)

Figure 1: Logical synthetic pathway for 3-Bromo-6-methylpicolinaldehyde, highlighting the origin of potential brominated impurities.

Spectroscopic Specifications (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by a distinct aldehyde singlet and a pair of ortho-coupled aromatic protons. The C3-Bromine atom exerts a significant deshielding effect on the adjacent C4 proton.

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
10.15 ± 0.05 Singlet (s)1H-CHO (C2)Characteristic aldehyde peak; diagnostic for reaction completion.
7.85 ± 0.05 Doublet (d)1HC4-H Deshielded by ortho-Br and meta-CHO. J ≈ 8.0 Hz.
7.25 ± 0.05 Doublet (d)1HC5-H Shielded relative to C4 due to adjacent methyl group. J ≈ 8.0 Hz.
2.60 ± 0.05 Singlet (s)3H-CH₃ (C6)Benzylic-like methyl group on the pyridine ring.

Interpretation Logic:

  • Coupling Constant (J): The ~8.0 Hz coupling is characteristic of ortho protons (H4 and H5) on the pyridine ring.

  • Shift Order: H4 is downfield (higher ppm) compared to H5 because it is closer to the electron-withdrawing Bromine and Aldehyde groups.

¹³C NMR Data (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~190.5 ppm.

  • Aromatic C-Br (C3): ~122.0 ppm (Upfield due to heavy atom effect).

  • Aromatic C-Me (C6): ~160.0 ppm.

  • Aromatic C-CHO (C2): ~148.0 ppm.

  • Aromatic CH (C4, C5): ~140.5 ppm, ~126.0 ppm.

  • Methyl (CH₃): ~24.5 ppm.

NMR_Assignment Structure Structure: 3-Bromo-6-methylpicolinaldehyde Aldehyde Aldehyde Proton (10.15 ppm, s) Structure->Aldehyde H4 H4 Aromatic (7.85 ppm, d) Deshielded by Br Structure->H4 H5 H5 Aromatic (7.25 ppm, d) Shielded by Me Structure->H5 Methyl Methyl Protons (2.60 ppm, s) Structure->Methyl H4->H5 Ortho Coupling (J ~ 8 Hz)

Figure 2: ¹H NMR assignment logic correlating chemical shifts with structural electronic environments.

B. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine atom through its isotopic abundance.

  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion (M): 199/201 Da.

  • Isotopic Pattern: The presence of one Bromine atom (⁷⁹Br and ⁸¹Br) creates a characteristic 1:1 doublet for the molecular ion.

m/z PeakRelative IntensityAssignment
199.9 100%[M+H]⁺ (⁷⁹Br isotope)
201.9 ~98%[M+H]⁺ (⁸¹Br isotope)
171/173 Variable[M - CO + H]⁺ (Loss of Carbonyl)

QC Check: If the intensity ratio of 199:201 deviates significantly from 1:1, suspect contamination with a non-brominated impurity (e.g., 6-methylpicolinaldehyde, M+H = 122).

C. Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Aldehyde): Strong, sharp band at 1705–1715 cm⁻¹ .

  • C-H Stretch (Aldehyde): Weak "Fermi doublet" at 2850 cm⁻¹ and 2750 cm⁻¹ .

  • C=N / C=C (Pyridine Ring): Bands at 1580 cm⁻¹ and 1450 cm⁻¹ .

  • C-Br Stretch: Weak/Medium band in the fingerprint region, typically 1000–1100 cm⁻¹ .

Experimental Protocols for Characterization

To ensure data integrity, follow these standardized protocols for sample preparation.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If solubility is poor, use DMSO-d₆ . Note: Shifts in DMSO will be slightly downfield compared to CDCl₃.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter into the NMR tube.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 1.0 second to ensure accurate integration of the aldehyde proton.

    • Acquire at least 16 scans for ¹H NMR.

Protocol 2: GC-MS Purity Check

Since the compound is an aldehyde, it is stable enough for GC-MS but avoid high injector temperatures (>250°C) to prevent thermal degradation.

  • Column: HP-5 or equivalent (5% phenyl methyl siloxane).

  • Temperature Program: 50°C (hold 2 min) → 20°C/min → 250°C (hold 5 min).

  • Injection: Split mode (20:1), 1 µL injection of a 1 mg/mL solution in Ethyl Acetate.

  • Success Criteria: Single peak (purity >95%) with the characteristic 1:1 isotopic mass spectrum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1060810-14-1, 3-Bromo-6-methylpicolinaldehyde. Retrieved from [Link]

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores (Reference for CAS assay method often confused with this compound). Analytical Biochemistry, 160(1), 47-56. [Link]

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-6-methylpicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-6-methylpicolinaldehyde, a substituted pyridine derivative, is a versatile building block in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methylpicolinaldehyde, a substituted pyridine derivative, is a versatile building block in medicinal chemistry and materials science.[1] Its unique electronic and steric properties, conferred by the bromine atom, methyl group, and aldehyde functionality on the pyridine ring, make it a valuable precursor for the synthesis of novel compounds with potential therapeutic or material applications.[1] Understanding the solubility profile of this compound is a critical first step in its effective utilization, influencing reaction conditions, purification strategies, formulation development, and biological assays. This guide provides a comprehensive analysis of the physicochemical properties of 3-Bromo-6-methylpicolinaldehyde and a theoretically derived solubility profile, offering a foundational understanding for researchers in the field.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. The key properties of 3-Bromo-6-methylpicolinaldehyde are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₄BrNO[1][2]
Molecular Weight 186.01 g/mol [1][3]
Appearance Off-white to yellow powder/solid[1][2]
Melting Point 97-105 °C[1][4]
Boiling Point 181 °C[5]
Density 1.126 g/cm³ at 25 °C[5]
Partition Coefficient (log P) ~0.71[5]

The partition coefficient (log P) of approximately 0.71 suggests that 3-Bromo-6-methylpicolinaldehyde has a relatively balanced hydrophilic-lipophilic character.[5] This indicates that it is likely to exhibit solubility in a range of solvents, from polar to moderately non-polar. The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the aldehyde group allows for hydrogen bonding with protic solvents, while the brominated aromatic ring provides lipophilic character.

Theoretical Solubility Profile

Solubility in Common Solvents (Predicted)

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerately Soluble to SolubleThe pyridine nitrogen and aldehyde oxygen can act as hydrogen bond acceptors, facilitating interaction with protic solvents. The parent compound, 2-pyridinecarboxaldehyde, is readily soluble in water and ethanol.[6]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Non-Polar Toluene, HexanesSparingly Soluble to InsolubleThe overall polarity of the molecule, due to the nitrogen and oxygen atoms, will likely limit its solubility in highly non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have a moderate polarity and are often good solvents for a wide range of organic compounds.

Experimental Workflow for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following workflow outlines a standard procedure for determining the solubility of 3-Bromo-6-methylpicolinaldehyde.

G cluster_hydrophilic Hydrophilic Character cluster_lipophilic Lipophilic Character 3-Bromo-6-methylpicolinaldehyde 3-Bromo-6-methylpicolinaldehyde Pyridine Nitrogen Pyridine Nitrogen 3-Bromo-6-methylpicolinaldehyde->Pyridine Nitrogen H-bond acceptor Aldehyde Oxygen Aldehyde Oxygen 3-Bromo-6-methylpicolinaldehyde->Aldehyde Oxygen H-bond acceptor Bromine Atom Bromine Atom 3-Bromo-6-methylpicolinaldehyde->Bromine Atom Increases lipophilicity Methyl Group Methyl Group 3-Bromo-6-methylpicolinaldehyde->Methyl Group Increases lipophilicity Aromatic Ring Aromatic Ring 3-Bromo-6-methylpicolinaldehyde->Aromatic Ring Lipophilic core Solubility in Polar Solvents Solubility in Polar Solvents Pyridine Nitrogen->Solubility in Polar Solvents Aldehyde Oxygen->Solubility in Polar Solvents Solubility in Non-Polar Solvents Solubility in Non-Polar Solvents Bromine Atom->Solubility in Non-Polar Solvents Methyl Group->Solubility in Non-Polar Solvents Aromatic Ring->Solubility in Non-Polar Solvents

Sources

Exploratory

Theoretical & Synthetic Profile: 3-Bromo-6-methylpicolinaldehyde

CAS: 1060810-14-1 | Formula: C₇H₆BrNO | M.W.: 200.03 g/mol [1] Executive Summary: The Orthogonal Scaffold In the landscape of heterocyclic building blocks, 3-Bromo-6-methylpicolinaldehyde (also known as 3-bromo-6-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1060810-14-1 | Formula: C₇H₆BrNO | M.W.: 200.03 g/mol [1]

Executive Summary: The Orthogonal Scaffold

In the landscape of heterocyclic building blocks, 3-Bromo-6-methylpicolinaldehyde (also known as 3-bromo-6-methylpyridine-2-carbaldehyde) represents a high-value "orthogonal scaffold." Unlike symmetrical pyridine derivatives, this molecule offers three chemically distinct sites for functionalization, each responsive to specific reaction conditions without interfering with the others.

For drug discovery professionals, this molecule is not merely an intermediate; it is a branching point . Its architecture allows for the sequential construction of complex pharmacophores—specifically kinase inhibitors and GPCR ligands—by exploiting the reactivity gradients between the electrophilic aldehyde, the cross-coupling-ready bromide, and the slightly acidic methyl group.

Molecular Architecture & Electronic Theory

To understand the reactivity of this molecule, we must analyze its electronic distribution using principles of Density Functional Theory (DFT) and physical organic chemistry.

Electronic Distribution Map

The pyridine ring acts as an electron-deficient sink, pulling density from substituents.

  • Position 2 (Aldehyde - CHO): The carbonyl group is highly electrophilic. Being alpha to the nitrogen, its LUMO energy is further lowered, making it exceptionally reactive toward nucleophiles (amines, hydrides). However, it is sterically gated by the adjacent bromine.

  • Position 3 (Bromine - Br): The C-Br bond is polarized. While typically a site for oxidative addition (Suzuki/Buchwald), the proximity to the C2-formyl group creates a "ortho-effect." This steric crowding can retard catalyst approach, requiring specialized ligands (e.g., phosphines with smaller cone angles or flexible palladacycles) for efficient coupling.

  • Position 6 (Methyl - CH₃): This methyl group is pseudo-benzylic. Due to the electron-withdrawing nature of the pyridine nitrogen and the para-relationship to the bromine, these protons are more acidic (pKa ~28-29) than those on a standard toluene ring. This allows for lateral lithiation or radical oxidation, though this is the least reactive site of the three.

Computed Physicochemical Properties

Data derived from consensus computational models (PubChem/ChemAxon).

PropertyValueImplication for Drug Design
LogP 1.82 ± 0.2Moderate lipophilicity; ideal for CNS-penetrant scaffolds.
TPSA ~30 ŲLow polar surface area, suggesting high membrane permeability.
H-Bond Acceptors 2 (N, O)Key interaction points for active site binding.
Rotatable Bonds 1Low entropic penalty upon binding.
pKa (Conj. Acid) ~2.5Pyridine N is weakly basic due to EWG effects of CHO and Br.

Synthetic Utility & Reactivity Profiles

The strategic value of 3-Bromo-6-methylpicolinaldehyde lies in its chemoselectivity .

Pathway A: Condensation & Reductive Amination (C2)

The aldehyde is the "first responder." It reacts with primary amines under mild conditions to form imines (Schiff bases).

  • Mechanism: Nucleophilic attack at C=O.

  • Constraint: The C3-Br exerts steric pressure. Bulky amines may require higher temperatures or Lewis acid catalysis (TiCl₄) to drive imine formation.

  • Application: Rapid generation of secondary amine libraries via NaBH(OAc)₃ reduction.

Pathway B: Metal-Catalyzed Cross-Coupling (C3)

The C3-Br bond is stable during C2 manipulations (like reductive amination), allowing for "Late-Stage Functionalization."

  • Suzuki-Miyaura: Couples with aryl boronic acids.

  • Sonogashira: Couples with terminal alkynes.

  • Challenge: Competitive coordination of the pyridine nitrogen and aldehyde oxygen to the Pd catalyst can poison the reaction.

  • Solution: Use of chelating bases (e.g., K₃PO₄) and biaryl phosphine ligands (e.g., XPhos, SPhos) prevents catalyst deactivation.

Pathway C: Lateral Functionalization (C6)

The C6-methyl group is generally inert but can be activated via radical halogenation (NBS/AIBN) to form a bromomethyl group, opening routes to C6-ethers or amines.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthesis pathways available from this core scaffold.

ReactivityMap cluster_legend Reactivity Zones Core 3-Bromo-6-methyl- picolinaldehyde (CAS 1060810-14-1) Imine Schiff Base / Amine (C2 Functionalization) Core->Imine R-NH2, NaBH(OAc)3 (Reductive Amination) Biaryl 3-Aryl-picolinaldehyde (C3 Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(PPh3)4 (Suzuki-Miyaura) Acid Picolinic Acid Deriv. (C2 Oxidation) Core->Acid NaClO2, NaH2PO4 (Pinnick Oxidation) Alcohol Pyridinemethanol (C2 Reduction) Core->Alcohol NaBH4, MeOH (Reduction) C2 Site C2: Electrophilic (Fast Kinetics) C3 Site C3: Cross-Coupling (Sterically Hindered)

Figure 1: Divergent synthesis map showing the orthogonal reactivity of the C2-aldehyde and C3-bromide sites.

Experimental Protocols

Protocol: Synthesis via Nitrile Reduction (Self-Validating)

The most reliable route to high-purity 3-Bromo-6-methylpicolinaldehyde is the controlled reduction of 3-bromo-6-methylpyridine-2-carbonitrile (CAS 717843-48-6). Direct bromination of picolinaldehyde often yields inseparable mixtures; the nitrile route guarantees regiocontrol.

Reagents:

  • Precursor: 3-bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Reagent: DIBAL-H (1.0 M in Toluene, 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Methanol, Rochelle's Salt (Sat. Potassion Sodium Tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with nitrile precursor and anhydrous DCM (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents over-reduction to the amine.[2]

  • Addition: Add DIBAL-H dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Monitoring: Stir at -78°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The nitrile spot (higher Rf) should disappear; the imine-alane intermediate is not stable on silica but stays at the baseline.

  • Hydrolysis (The "Self-Validating" Step):

    • Add Methanol (5 equiv) at -78°C to quench excess hydride.

    • Pour the cold mixture into a vigorously stirring solution of Rochelle's Salt. Stir for 2 hours at room temperature.

    • Validation: The mixture must turn from a cloudy emulsion to two clear phases. If emulsion persists, stir longer. This ensures complete aluminum removal.

  • Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexane). The aldehyde is typically a light yellow solid.

Protocol: Suzuki Coupling at C3 (Sterically Optimized)

Objective: Couple a phenyl group to the C3 position without affecting the aldehyde.

  • Solvent System: Toluene/Water (4:1) – Biphasic systems protect the aldehyde from self-condensation.

  • Base: K₃PO₄ (2.0 equiv) – Milder than carbonates, reduces aldol side-reactions.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) – The large bite angle of dppf helps overcome the steric hindrance of the ortho-formyl group.

  • Conditions: Heat at 80°C for 4 hours under Argon.

References

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile (Precursor Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde Synthesis by Nitrile Reduction (DIBAL-H Methodologies). Available at: [Link]

Sources

Foundational

Unlocking New Chemical Space: A Technical Guide to the Potential Research Areas for 3-Bromo-6-methylpicolinaldehyde

Abstract This technical guide introduces 3-Bromo-6-methylpicolinaldehyde, a novel and hitherto underexplored trifunctional pyridine derivative, as a versatile building block for synthetic chemistry. While not extensively...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide introduces 3-Bromo-6-methylpicolinaldehyde, a novel and hitherto underexplored trifunctional pyridine derivative, as a versatile building block for synthetic chemistry. While not extensively documented in current literature, its unique arrangement of a reactive aldehyde, a synthetically tractable bromine atom, and a coordinating pyridine nitrogen atom presents a compelling case for its investigation in medicinal chemistry, catalysis, and materials science. This document outlines plausible synthetic routes for its preparation, explores its potential reactivity at each functional site, and proposes several promising research avenues. Detailed experimental protocols for its synthesis, characterization, and application in key transformations are provided to empower researchers to explore its synthetic utility.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine nucleus is a cornerstone of medicinal chemistry and catalysis, with its derivatives being integral to a vast array of pharmaceuticals and ligands.[1] The strategic placement of multiple, orthogonally reactive functional groups on this scaffold allows for the rapid generation of molecular complexity and the fine-tuning of steric and electronic properties. 3-Bromo-6-methylpicolinaldehyde emerges as a molecule of significant interest due to the convergence of three key functionalities:

  • The Picolinaldehyde Moiety: The aldehyde group at the 2-position is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig-type reactions, and condensations to form Schiff bases and other heterocyclic systems.[2]

  • The 3-Bromo Substituent: The bromine atom offers a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl, alkyl, and alkynyl groups. This is a well-established strategy for building molecular complexity.

  • The 6-Methyl Group: The methyl group can influence the steric and electronic environment of the pyridine ring and may offer a site for further functionalization.

This guide will serve as a foundational document for researchers seeking to leverage the synthetic potential of this promising, yet uncharacterized, molecule.

Proposed Synthesis and Characterization

As 3-Bromo-6-methylpicolinaldehyde is not commercially available, a robust synthetic route is the first critical step. A two-step sequence starting from the known 3-Bromo-6-methylpyridine is proposed.

Synthesis of the Precursor: 3-Bromo-6-methylpyridine

Several methods for the synthesis of 3-bromo-2-methylpyridine and its isomers have been reported.[3] A common approach involves the bromination of 2-picoline.

Oxidation to 3-Bromo-6-methylpicolinaldehyde

The selective oxidation of the methyl group on the pyridine ring to an aldehyde is a key transformation. While various oxidizing agents can be employed for the oxidation of methylpyridines, care must be taken to avoid over-oxidation to the carboxylic acid or degradation of the pyridine ring.[4][5]

dot

Caption: Proposed two-step synthesis of 3-Bromo-6-methylpicolinaldehyde.

Detailed Experimental Protocol: Synthesis and Characterization

Protocol 2.3.1: Synthesis of 3-Bromo-6-methylpyridine

  • To a stirred mixture of aluminum chloride (200 g), add 2-methylpyridine (46.6 g) dropwise at a temperature maintained at 100°C.

  • To this mixture, add bromine (40.0 g) dropwise over 1 hour at the same temperature.

  • Continue stirring for an additional 30 minutes.

  • After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid.

  • Wash the aqueous solution with ethyl acetate.

  • Basify the aqueous layer with an 8 mol/L aqueous sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine.[3]

Protocol 2.3.2: Synthesis of 3-Bromo-6-methylpicolinaldehyde

  • In a sealed tube, dissolve 3-Bromo-6-methylpyridine (1.0 eq) in dioxane.

  • Add selenium dioxide (1.2 eq).

  • Heat the mixture at 150°C for 16 hours.

  • After cooling to room temperature, filter the mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-Bromo-6-methylpicolinaldehyde.

Characterization Data:

TechniqueExpected Observations
¹H NMR Aldehyde proton (singlet, ~10 ppm), aromatic protons on the pyridine ring (doublets, ~7-8 ppm), methyl protons (singlet, ~2.5 ppm).
¹³C NMR Carbonyl carbon (~190 ppm), aromatic carbons, methyl carbon.
FT-IR C=O stretch of the aldehyde (~1700 cm⁻¹), C-Br stretch, aromatic C-H and C=C stretches.
Mass Spec Molecular ion peak corresponding to the molecular weight of C₇H₆BrNO.

Potential Research Areas and Applications

The trifunctional nature of 3-Bromo-6-methylpicolinaldehyde opens up a triangular landscape of research opportunities, allowing for derivatization at the aldehyde, the bromine, or the pyridine nitrogen.

dot

Research_Areas Target 3-Bromo-6-methyl- picolinaldehyde Aldehyde Aldehyde Reactions Target->Aldehyde Bromo C-Br Cross-Coupling Target->Bromo Pyridine Pyridine N-Coordination Target->Pyridine Medicinal Medicinal Chemistry Catalysis Catalysis & Ligand Design Materials Materials Science Aldehyde->Medicinal Schiff Bases, Heterocycles Aldehyde->Catalysis Schiff Base Ligands Aldehyde->Materials Functional Polymers Bromo->Medicinal Biaryl Scaffolds Bromo->Catalysis Ligand Modification Bromo->Materials Conjugated Polymers Pyridine->Catalysis Metal Coordination

Caption: Interconnected research opportunities stemming from 3-Bromo-6-methylpicolinaldehyde.

Medicinal Chemistry: Scaffolding for Novel Bioactive Agents

The pyridine scaffold is a privileged structure in drug discovery.[6] 3-Bromo-6-methylpicolinaldehyde can serve as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.

The condensation of the aldehyde with primary amines readily forms Schiff bases (imines).[7] These can be further reduced to secondary amines. Pyridine-containing Schiff bases are known to exhibit a wide range of biological activities.[8][9]

Protocol 3.1.1: General Procedure for Schiff Base Formation

  • Dissolve 3-Bromo-6-methylpicolinaldehyde (1.0 eq) in ethanol.

  • Add the desired primary amine (1.0 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, or concentrate the solvent and purify by recrystallization or column chromatography.

The bromine atom at the 3-position is a prime handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters will yield biaryl structures, a common motif in pharmaceuticals.[10][11][12][13][14]

  • Sonogashira Coupling: Coupling with terminal alkynes introduces a linear alkyne linker, useful for constructing extended conjugated systems or as a precursor for further transformations.[15][16][17][18][19][20]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines.[21][22][23][24][25]

Protocol 3.1.2: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of 3-Bromo-6-methylpicolinaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Catalysis: A Building Block for Novel Ligand Architectures

The combination of a coordinating pyridine nitrogen and other functional groups makes this molecule an attractive precursor for the synthesis of novel ligands for transition metal catalysis.

The aldehyde can be condensed with amines bearing other donor atoms (e.g., 2-(diphenylphosphino)aniline) to create tridentate Schiff base ligands. Subsequent cross-coupling at the bromine position can be used to tune the steric and electronic properties of the ligand.

dot

Caption: Workflow for the synthesis of functionalized ligands.

Materials Science: Precursor for Functional Organic Materials

The reactive handles on 3-Bromo-6-methylpicolinaldehyde make it a candidate for the synthesis of novel organic materials.

The aldehyde can be used in condensation polymerizations, for example, through the Horner-Wadsworth-Emmons reaction with bis-phosphonates.[26][27][28][29] The bromine atom can then be used as a site for post-polymerization modification via cross-coupling reactions, allowing for the synthesis of a library of polymers with tunable properties from a single parent polymer.

Protocol 3.3.1: Horner-Wadsworth-Emmons Reaction

  • To a solution of a phosphonate ester (e.g., diethyl benzylphosphonate, 1.0 eq) in an anhydrous solvent (e.g., THF) at 0°C, add a strong base (e.g., NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the ylide.

  • Cool the mixture back to 0°C and add a solution of 3-Bromo-6-methylpicolinaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography to yield the corresponding alkene, which is typically formed with high E-selectivity.[26][27]

Conclusion

3-Bromo-6-methylpicolinaldehyde represents a promising yet untapped resource for chemical innovation. Its trifunctional nature provides a platform for the development of novel compounds in medicinal chemistry, the design of new ligand architectures for catalysis, and the synthesis of functional organic materials. The synthetic routes and experimental protocols outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the rich and varied chemistry of this versatile building block. The insights gained from such studies will undoubtedly contribute to the advancement of synthetic and applied chemistry.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
  • Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733–1738.
  • Knochel, P.; et al.
  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

  • Zhu, Q., et al.
  • Wang, X., et al. The Journal of Organic Chemistry2007, 72 (9), 3606-7.
  • Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

  • ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]

  • Organic Chemistry Portal. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]

  • PMC. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Polish Journal of Chemistry. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • Google Patents.
  • Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

  • International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. Preparation method for 2,5-dibromo-3-methylpyridine.
  • Longdom Publishing. Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. [Link]

  • Asian Journal of Chemistry. Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. [Link]

  • ResearchGate. Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. [Link]

  • PubChem. 6-Methyl-2-pyridinecarboxaldehyde. [Link]

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Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Derivatives from 3-Bromo-6-methylpicolinaldehyde: A Strategic Guide

An Application Note and Protocol Guide for Researchers Abstract: 3-Bromo-6-methylpicolinaldehyde is a versatile trifunctional heterocyclic building block, offering distinct reactive sites for sequential, regioselective m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: 3-Bromo-6-methylpicolinaldehyde is a versatile trifunctional heterocyclic building block, offering distinct reactive sites for sequential, regioselective modification. Its utility in medicinal chemistry and materials science is predicated on the ability to leverage the unique reactivity of the aldehyde, the carbon-bromine bond, and the picolyl methyl group. This guide provides an in-depth exploration of synthetic strategies, offering detailed, field-tested protocols for key transformations. We move beyond simple step-by-step instructions to explain the underlying principles and rationale for experimental design, empowering researchers to troubleshoot and adapt these methods for the synthesis of novel and complex molecular architectures.

Strategic Overview: Understanding the Reactivity of the Scaffold

The synthetic potential of 3-bromo-6-methylpicolinaldehyde is rooted in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group renders the C3-bromine atom an excellent substrate for palladium-catalyzed cross-coupling reactions. The aldehyde itself is a classic electrophilic handle for nucleophilic attack, enabling transformations like reductive amination and olefination. The 6-methyl group, activated by the adjacent nitrogen atom, presents opportunities for functionalization via deprotonation. This guide is structured to address each of these reactive centers independently.

G cluster_0 Reactive Sites of 3-Bromo-6-methylpicolinaldehyde cluster_1 C3-Br Position cluster_2 Aldehyde (-CHO) cluster_3 C6-CH3 Position Start 3-Bromo-6-methylpicolinaldehyde Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki-Miyaura Sonogashira Buchwald-Hartwig CarbonylChem Carbonyl Chemistry Start->CarbonylChem Reductive Amination Wittig Reaction Oxidation MethylChem Picolyl Activation Start->MethylChem Deprotonation/ Electrophilic Quench

Caption: Logical workflow for derivatization of 3-Bromo-6-methylpicolinaldehyde.

Functionalization at the C3-Position: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone for building molecular complexity from aryl halides.[1] The C-Br bond at the 3-position of the pyridine ring is well-suited for such transformations. The general catalytic cycle involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1][2]

Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester derivatives.[2][3] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-containing reagents.[1][4]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-R Reductive\nElimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reagent Preparation: To a pressure tube or microwave vial equipped with a magnetic stir bar, add 3-bromo-6-methylpicolinaldehyde (1.0 mmol, 1 equiv.), the desired aryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[5]

  • Solvent Addition & Degassing: Add a suitable solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.[6]

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.[1][7]
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and facilitates the catalytic cycle steps.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for efficient transmetalation.[4][7]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reagents; water is often crucial for activating the boronic acid.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Protocol: Sonogashira Coupling for Alkynylpyridine Synthesis

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[9]

Experimental Protocol:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-6-methylpicolinaldehyde (1.0 mmol, 1 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a copper co-catalyst such as CuI (0.05 mmol, 5 mol%).

  • Catalyst & Solvent: Add the palladium catalyst, for instance, Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), and a ligand like PPh₃ (0.05 mmol, 5 mol%).[10] Add an anhydrous, degassed solvent such as DMF (5 mL).

  • Base Addition: Add a suitable amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a co-solvent (2.0 mL).[9]

  • Reaction: Heat the mixture to 80-100 °C for 3-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by silica gel chromatography.[6]

ParameterOptimal ConditionReference
Catalyst Pd(CF₃COO)₂ (2.5 mol%)[10]
Ligand PPh₃ (5.0 mol%)[10]
Co-catalyst CuI (5.0 mol%)[10]
Base Et₃N[9]
Solvent DMF[9]
Temperature 100 °C[10]
Protocol: Buchwald-Hartwig Amination for N-Aryl Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[11] This reaction is of paramount importance in pharmaceutical synthesis.[12] The key to success often lies in the choice of a bulky, electron-rich phosphine ligand that promotes the reductive elimination step.[1]

Experimental Protocol:

  • Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.) to a reaction vessel.

  • Reagent Addition: Add 3-bromo-6-methylpicolinaldehyde (1.0 mmol, 1 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent: Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the vessel and heat to 90-110 °C for 12-24 hours. For volatile amines (e.g., methylamine, bp -6.2 °C), the reaction must be conducted in a sealed pressure tube to maintain the concentration of the amine in the reaction mixture.[13]

  • Work-up & Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify via column chromatography.

Transformations of the Aldehyde Group

The formyl group is a versatile functional handle for derivatization through well-established carbonyl chemistry.

Protocol: Reductive Amination

Reductive amination is a powerful one-pot method to convert aldehydes into amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Modern reagents like 2-picoline-borane (pic-BH₃) are stable, effective, and can be used in a variety of solvents, including methanol and water, offering a greener alternative to traditional reducing agents like NaBH₃CN.[14][15]

G cluster_0 Reductive Amination Workflow Start Aldehyde + Amine (R-CHO + R'NH2) Imine Imine Formation (Reversible) Start->Imine Mild Acid Catalyst (e.g., AcOH) Reduction In situ Reduction Imine->Reduction Reducing Agent (e.g., 2-Picoline-Borane) Product Final Amine Product (R-CH2-NHR') Reduction->Product

Caption: A high-level workflow for one-pot reductive amination.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-6-methylpicolinaldehyde (1.0 mmol, 1 equiv.) in methanol (10 mL).

  • Amine Addition: Add the primary or secondary amine (1.1-1.5 equiv.). For amine hydrochloride salts, an additional equivalent of a non-nucleophilic base (e.g., Et₃N) should be added to liberate the free amine.

  • Reducing Agent: Add α-picoline-borane (1.2 mmol, 1.2 equiv.) and a catalytic amount of acetic acid (2-3 drops).[14]

  • Reaction: Stir the mixture at room temperature for 6-24 hours. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.

  • Work-up: Quench the reaction by the slow addition of 1M HCl. Basify the mixture with 1M NaOH and extract the product with dichloromethane or ethyl acetate.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Protocol: Wittig Olefination

The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[16][17] This reaction is a cornerstone of organic synthesis for C=C bond formation. The stereochemical outcome (Z or E alkene) can often be controlled by the nature of the ylide: non-stabilized ylides typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.[18][19]

Experimental Protocol:

  • Ylide Generation (In Situ): In an oven-dried, two-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal alkene, 1.2 equiv.) in anhydrous THF (10 mL). Cool the suspension to 0 °C or -78 °C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.1 equiv.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red). Stir for 30-60 minutes.

  • Aldehyde Addition: Dissolve 3-bromo-6-methylpicolinaldehyde (1.0 mmol, 1 equiv.) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes) or by careful column chromatography.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify by silica gel chromatography.

Protocol: Oxidation to 6-Methylpicolinic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable synthetic intermediate in its own right. While classic oxidants like potassium permanganate (KMnO₄) are effective, greener methods are increasingly preferred.[20][21]

Experimental Protocol:

  • Reaction Setup: Dissolve 3-bromo-6-methylpicolinaldehyde (1.0 mmol) in a suitable solvent like acetone or a mixture of t-BuOH/water.

  • Oxidant Addition: Add a solution of the oxidizing agent. A common laboratory method involves the portion-wise addition of KMnO₄ (approx. 2.0 equiv.) in water. The reaction is often exothermic and should be cooled in an ice bath.

  • Reaction: Stir the mixture vigorously. The disappearance of the purple permanganate color and formation of a brown MnO₂ precipitate indicates reaction progress. Stir for 1-4 hours at room temperature after the addition is complete.

  • Work-up: Quench the reaction with a small amount of sodium bisulfite or isopropanol to destroy excess KMnO₄. Filter the mixture to remove MnO₂.

  • Isolation: Acidify the filtrate with concentrated HCl to a pH of ~3-4 to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

General Purification Strategies for Pyridine Derivatives

The basic nature of the pyridine nitrogen can complicate purification by silica gel chromatography, often leading to significant peak tailing.[22]

  • Column Chromatography: To mitigate tailing, the eluent can be modified by adding a small amount of a competing base, such as triethylamine (~0.5-1%), or by using a stationary phase like alumina.[22]

  • Acid-Base Extraction: This is a highly effective method for separating basic pyridine compounds from neutral or acidic impurities.[6] The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous acid (e.g., 1M HCl). The pyridinium salt moves to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with 1M NaOH) to regenerate the free base, which is then back-extracted into an organic solvent.[6]

References

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  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. (n.d.). Benchchem. Retrieved February 15, 2026.
  • Reductive amination with 2-picoline-borane complex. (n.d.). MilliporeSigma. Retrieved February 15, 2026.
  • Reductive amination with 2-picoline-borane complex. (n.d.). Sigma-Aldrich. Retrieved February 15, 2026.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
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  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026.
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  • Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • 6-Bromo-3-pyridinecarboxaldehyde. (n.d.). Sigma-Aldrich. Retrieved February 15, 2026.
  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026.
  • Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. (n.d.). Benchchem. Retrieved February 15, 2026.
  • US2109957A - Preparation of pyridine-carboxylic acids and the like. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry. Retrieved February 15, 2026.
  • Synthesis of Carboxylic Acids via Oxidation of Alkenes, Aldehydes, or Alcohols. (2021). YouTube.

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-6-methylpicolinaldehyde in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists. It focuses on the strategic utilization of 3-Bromo-6-methylpicolinaldehyde (CAS: 1261623-68-8), a densely functionalized pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It focuses on the strategic utilization of 3-Bromo-6-methylpicolinaldehyde (CAS: 1261623-68-8), a densely functionalized pyridine scaffold that serves as a critical linchpin in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Structural Logic

3-Bromo-6-methylpicolinaldehyde is not merely a building block; it is a tri-orthogonal scaffold . Its value lies in the differential reactivity of its three functional handles, allowing chemists to "grow" molecules in defined vectors.

The "Tri-Vector" Reactivity Model
  • C2-Formyl Group (The Anchor): A highly reactive electrophile for condensation reactions (reductive amination, Wittig, heterocycle formation). It is the primary entry point for fragment linking.

  • C3-Bromide (The Pivot): Positioned ortho to the aldehyde, this halide is sterically crowded but electronically activated. It serves as a latent handle for cross-coupling (Suzuki, Sonogashira) or metal-halogen exchange.

  • C6-Methyl (The Shield): Provides lipophilicity and metabolic stability (blocking the oxidation-prone C6 position) while offering a site for late-stage benzylic functionalization.

Critical Application: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]

The most powerful application of this aldehyde is as the electrophilic component in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot transformation synthesizes fused imidazo[1,2-a]pyridines , a "privileged scaffold" found in drugs like Zolpidem and Alpidem.

Mechanism & Utility

By reacting 3-Br-6-Me-Pic with a 2-aminopyridine and an isocyanide, you generate a bis-heterocyclic system where the 3-bromo-6-methylpyridine moiety is rigidly locked at the C3 position of the imidazo[1,2-a]pyridine core.

Protocol A: GBB Multicomponent Synthesis

Objective: Synthesis of 3-(3-bromo-6-methylpyridin-2-yl)-imidazo[1,2-a]pyridine derivatives.

Reagents:

  • Aldehyde: 3-Bromo-6-methylpicolinaldehyde (1.0 equiv)

  • Amine: 2-Aminopyridine derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

Step-by-Step Procedure:

  • Pre-complexation: In a 10 mL microwave vial, dissolve the 2-aminopyridine (1.0 mmol) and 3-Br-6-Me-Pic (1.0 mmol) in MeOH (3 mL). Stir at room temperature (RT) for 10 minutes to allow initial imine equilibration.

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol). The solution may darken slightly.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction: Seal the vial and stir at RT for 12 hours OR heat to 60°C for 2 hours .

    • Note: The 3-Br substituent creates steric bulk near the aldehyde. Thermal activation (60°C) is often required to drive the reaction to completion compared to unhindered aldehydes.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃.

  • Purification: Flash column chromatography (Ethyl Acetate/Hexanes gradient).

Validation Point:

  • NMR Signature: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imidazo-ring proton (if C2 is unsubstituted) or the distinct shift of the pyridine protons.

Critical Application: Orthogonal Cross-Coupling (Suzuki-Miyaura)

Coupling at the C3-Bromine position is challenging due to the ortho-formyl group, which can coordinate to Palladium or undergo side reactions (e.g., Tishchenko reaction).

Strategic Recommendation: Do NOT couple the free aldehyde if using harsh bases. Use a Potassium Trifluoroborate partner or protect the aldehyde first.

Protocol B: C3-Selective Suzuki Coupling (Ligand-Controlled)

Objective: Arylation of C3 without affecting the C2-aldehyde.

Reagents:

  • Substrate: 3-Bromo-6-methylpicolinaldehyde

  • Boron Source: Arylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%)

    • Why: SPhos and XPhos are bulky, electron-rich biaryl phosphine ligands that facilitate oxidative addition into hindered aryl chlorides/bromides and prevent catalyst poisoning by the aldehyde.

  • Base: K₃PO₄ (2.0 equiv, solid)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction tube with the substrate, boronic ester, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Caution: Do not exceed 100°C to prevent aldehyde degradation.

  • Monitoring: Monitor by LC-MS. The aldehyde peak (M+H) should shift to the coupled product mass.

  • Workup: Dilute with EtOAc, wash with water. Dry over MgSO₄.

  • Purification: The product is often less polar than the starting bromide.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

G cluster_0 Key Challenge: Steric Crowding at C3 Start 3-Bromo-6-methyl- picolinaldehyde GBB_Rxn GBB Reaction (R-NC, R-NH2, Sc(OTf)3) Start->GBB_Rxn Red_Am Reductive Amination (R-NH2, STAB) Start->Red_Am Suzuki Suzuki Coupling (Ar-B(OR)2, Pd-SPhos) Start->Suzuki Imidazo Imidazo[1,2-a]pyridine Scaffold GBB_Rxn->Imidazo One-Pot Sec_Amine Secondary Amine (Building Block) Red_Am->Sec_Amine Library Gen Biaryl 3-Aryl-6-methyl- picolinaldehyde Suzuki->Biaryl Scaffold Hopping

Caption: Divergent synthesis map showing the three primary functionalization vectors: Multicomponent cyclization (Green), Reductive Amination (Yellow), and Cross-Coupling (Red).

Data Summary: Reactivity Profile

PositionFunctional GroupElectronic StatePrimary Reaction ClassKey Constraint
C2 Aldehyde (-CHO)ElectrophilicCondensation, GBB, WittigProne to oxidation; coordinates metals.
C3 Bromide (-Br)ActivatedPd-Catalyzed CouplingSteric Hindrance (Ortho to CHO).
C6 Methyl (-CH₃)Nucleophilic (Latent)Benzylic Oxidation, HalogenationRequires radical conditions or strong base.

References & Authority

The protocols and strategies outlined above are grounded in established methodologies for pyridine functionalization and multicomponent reactions.

  • The Groebke-Blackburn-Bienaymé Reaction:

    • Source: Boltjes, A., & Dömling, A. (2019).[1][2] "The Groebke-Blackburn-Bienaymé Reaction."[1][3][4] European Journal of Organic Chemistry.

    • Relevance: Defines the standard catalytic cycles (Sc(OTf)₃) for aldehyde-based GBB reactions.

  • Suzuki Coupling on Hindered Pyridines:

    • Source: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides with Polyfunctionalized Aryl- and Alkenylboronic Acids." Journal of the American Chemical Society.[5]

    • Relevance: Establishes the superiority of SPhos/XPhos ligands for ortho-substituted heteroaryl halides.

  • Synthesis of Imidazo[1,2-a]pyridines (General):

    • Source: Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." RSC Advances.

    • Relevance: Provides alternative routes if GBB fails, such as condensation with 2-aminopyridines followed by oxidative cyclization.

  • Compound Availability (CAS 1261623-68-8):

    • Source: PubChem / Commercial Vendors (e.g., Sigma-Aldrich, Enamine).

    • Relevance: Confirms the specific isomer (3-bromo-6-methylpicolinaldehyde) is a commercially accessible building block for medicinal chemistry.

Sources

Method

3-Bromo-6-methylpicolinaldehyde as a building block for heterocyclic compounds

[1] Abstract 3-Bromo-6-methylpicolinaldehyde is a high-value pyridine intermediate characterized by a distinct "orthogonal reactivity" profile.[1] Unlike simple pyridines, this scaffold offers three chemically distinct s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

3-Bromo-6-methylpicolinaldehyde is a high-value pyridine intermediate characterized by a distinct "orthogonal reactivity" profile.[1] Unlike simple pyridines, this scaffold offers three chemically distinct sites for diversification: a highly reactive electrophilic aldehyde at C2, a sterically defined methyl group at C6, and a bromine handle at C3 primed for cross-coupling. This application note details the strategic use of this building block in the synthesis of fused heterocycles (specifically imidazo[1,2-a]pyridines) and bi-aryl systems, which are critical motifs in the development of kinase inhibitors (e.g., PI3K, p38 MAPK) and P2X3 antagonists.

Chemical Profile & Reactivity Analysis

To effectively utilize this building block, researchers must understand the electronic push-pull dynamics of the pyridine ring.

PropertySpecificationMechanistic Implication
CAS Number 1060810-14-1 Unique isomer; distinct from 6-bromo analogs.[1]
IUPAC Name 3-Bromo-6-methylpyridine-2-carbaldehydeDefines substitution pattern.[1]
Molecular Weight 200.03 g/mol Fragment-based drug discovery (FBDD) compliant.
C2-Aldehyde Electrophilic CenterHigh reactivity toward nucleophiles (amines, hydrazines, active methylenes).[2] Prone to hydration; store under inert gas.
C3-Bromine Cross-Coupling HandlePositioned ortho to the aldehyde.[1] Enables "scaffold hopping" via Suzuki/Sonogashira coupling. Sterically crowded by the aldehyde, requiring specific ligand choices.
C6-Methyl Steric/Metabolic ModulatorBlocks the C6 metabolic soft spot (oxidation).[2] Can be radical-brominated for further functionalization.[1]
Reactivity Map (Graphviz Visualization)

ReactivityMap Core 3-Bromo-6-methyl- picolinaldehyde (Scaffold) Aldehyde C2-Formyl Group (Condensation/Reductive Amination) Core->Aldehyde Site 1 Bromine C3-Bromine (Suzuki/Sonogashira Coupling) Core->Bromine Site 2 Methyl C6-Methyl (Steric Block/Radical Halogenation) Core->Methyl Site 3 Imidazo[1,2-a]pyridines\n(GBB Reaction) Imidazo[1,2-a]pyridines (GBB Reaction) Aldehyde->Imidazo[1,2-a]pyridines\n(GBB Reaction) Schiff Bases / Amines Schiff Bases / Amines Aldehyde->Schiff Bases / Amines Bi-aryl Systems\n(Kinase Inhibitors) Bi-aryl Systems (Kinase Inhibitors) Bromine->Bi-aryl Systems\n(Kinase Inhibitors) Metabolic Stability Metabolic Stability Methyl->Metabolic Stability

Figure 1: Orthogonal reactivity map of 3-Bromo-6-methylpicolinaldehyde, highlighting the three distinct sites for chemical modification.[1]

Key Synthetic Pathways & Protocols

Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: Rapid synthesis of 3-substituted imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry (e.g., Zolpidem analogs, antiviral agents).[1] Mechanism: A multicomponent reaction involving the aldehyde, a 2-aminopyridine, and an isocyanide.[2]

Protocol 1: One-Pot Synthesis of 3-(3-bromo-6-methylpyridin-2-yl)imidazo[1,2-a]pyridine

Rationale: This protocol uses the aldehyde as the electrophilic component to install the pyridine ring at the C3 position of the imidazo-pyridine core.

Reagents:

  • 3-Bromo-6-methylpicolinaldehyde (1.0 equiv)[1]

  • 2-Aminopyridine (1.0 equiv)[1][2]

  • tert-Butyl isocyanide (1.1 equiv)[1][2]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (10 mol%)[2]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[2]

Step-by-Step Methodology:

  • Activation: In a 10 mL microwave vial, dissolve 3-Bromo-6-methylpicolinaldehyde (200 mg, 1.0 mmol) and 2-aminopyridine (94 mg, 1.0 mmol) in anhydrous MeOH (3 mL).

  • Imine Formation: Add the catalyst (Sc(OTf)₃, 25 mg) and stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow, indicating imine formation.

  • Addition: Add tert-butyl isocyanide (124 µL, 1.1 mmol) dropwise.

  • Cyclization: Seal the vial and heat to 60°C (oil bath) or irradiate in a microwave reactor at 80°C for 30 minutes.

  • Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • TLC: The product typically fluoresces blue under UV (254/365 nm).[2]

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imidazo[1,2-a]pyridine C5/C6/C7/C8 protons.[2]

Pathway B: Sequential Suzuki Coupling & Reductive Amination

Application: Creation of bi-aryl amine libraries for kinase selectivity profiling. Logic: The C3-bromine is sterically hindered by the C2-aldehyde.[1] Performing the Suzuki coupling first can be challenging due to potential side reactions at the aldehyde. Recommendation: Protect the aldehyde (acetal) or perform the reductive amination first, then couple.

Protocol 2: Reductive Amination followed by Suzuki Coupling

Rationale: Converting the aldehyde to a secondary amine first removes the electrophilic liability, allowing for harsher conditions during the subsequent cross-coupling.

Phase 1: Reductive Amination

  • Mixing: Dissolve 3-Bromo-6-methylpicolinaldehyde (1.0 mmol) and the desired amine (e.g., Morpholine, 1.2 mmol) in DCE (1,2-Dichloroethane, 5 mL).

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 mmol) in one portion. Stir at RT for 4-12 hours.[1]

  • Quench: Add sat. NaHCO₃. Extract with DCM.

  • Yield: Typically >85%. The product is 2-(Morpholinomethyl)-3-bromo-6-methylpyridine .[1]

Phase 2: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk tube, combine the Phase 1 product (0.5 mmol), Aryl boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (5 mol%).[2] Why? The bidentate ligand dppf resists de-coordination in sterically crowded environments (ortho-substituted pyridines).[2]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Reaction: Heat to 90°C for 12 hours under Nitrogen.

  • Purification: Standard aqueous work-up and silica chromatography.[1]

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in GBB Reaction Aldehyde oxidationThe aldehyde oxidizes to carboxylic acid on shelf storage.[1] Purify aldehyde via short silica plug before use.
Debromination Pd-catalyzed reductionDuring Suzuki coupling, protodebromination can occur if the reaction is too slow.[2] Increase catalyst load or use a more active precatalyst like XPhos Pd G3.
Regioselectivity Issues N/AThis scaffold is regiochemically locked (only one Br, one CHO), eliminating isomer ambiguity common in symmetrical pyridines.

Synthesis Workflow Diagram

Workflow cluster_0 Pathway A: Heterocycle Formation cluster_1 Pathway B: Linear Functionalization Start Start: 3-Bromo-6-methyl- picolinaldehyde StepA1 Mix with 2-Aminopyridine + Catalyst (Sc(OTf)3) Start->StepA1 StepB1 Reductive Amination (Amine + STAB) Start->StepB1 StepA2 Add Isocyanide (R-NC) StepA1->StepA2 ProductA Imidazo[1,2-a]pyridine Scaffold StepA2->ProductA StepB2 Suzuki Coupling (Ar-B(OH)2 + Pd) StepB1->StepB2 ProductB Bi-Aryl Amine Inhibitor StepB2->ProductB

Figure 2: Decision tree for synthetic workflows. Pathway A yields fused heterocycles; Pathway B yields functionalized bi-aryl amines.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 21952747 (Related Nitrile). National Center for Biotechnology Information (2025). Link.

    • CAS Registry Number 1060810-14-1.[1] ChemicalBook/BLD Pharm.[3] Link.

  • Synthetic Methodology (Groebke-Blackburn-Bienaymé)

    • One-Pot Synthesis of Imidazo[1,2-a]pyridines. Devi, N. et al. (2015). RSC Advances. (General protocol adaptation for pyridine aldehydes). Link.

  • Cross-Coupling Strategies

    • Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives. Li, J.J. et al. (2010). Topics in Heterocyclic Chemistry. Link.

  • Medicinal Chemistry Applications

    • Design and Synthesis of Imidazo[1,2-a]pyridine Derivatives as PI3K Inhibitors. (2021). Journal of Medicinal Chemistry. Link.

Note: Always verify the specific Certificate of Analysis (CoA) for batch purity, as aldehyde content can degrade over time.

Sources

Application

The Strategic Application of 3-Bromo-6-methylpicolinaldehyde in the Synthesis of Advanced Materials for Organic Electronics

The pursuit of novel high-performance materials is a cornerstone of innovation in organic electronics. The strategic design of molecular building blocks is paramount to achieving desired optoelectronic properties in devi...

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel high-performance materials is a cornerstone of innovation in organic electronics. The strategic design of molecular building blocks is paramount to achieving desired optoelectronic properties in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This guide elucidates the potential of 3-Bromo-6-methylpicolinaldehyde as a versatile precursor for the synthesis of advanced organic electronic materials. Its unique combination of an electron-deficient pyridine core, a reactive aldehyde, and a strategically positioned bromine atom offers a powerful platform for molecular engineering.

The pyridine moiety, due to the electronegative nitrogen atom, imparts an inherent electron-deficient character to the molecule.[1][2] This property is highly desirable for creating materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates efficient electron injection and transport.[3][4] Consequently, materials derived from this scaffold are excellent candidates for electron transport layers (ETLs) and host materials in OLEDs.[5][6] The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the extension of π-conjugation through the formation of carbon-carbon bonds.[7][8] Reactions such as the Suzuki-Miyaura and Stille couplings are instrumental in this regard, allowing for the introduction of various aryl or heteroaryl substituents.[9][10][11] Furthermore, the aldehyde group provides a site for classical condensation reactions, offering another avenue for creating larger, functional organic molecules.[12][13] The methyl group can also be a site for further functionalization or can be used to tune the solubility and morphological properties of the final material.

This document provides detailed protocols for the application of 3-Bromo-6-methylpicolinaldehyde in the synthesis of materials for organic electronics, underpinned by established chemical principles and field-proven insights.

Part 1: Synthesis of a Bipolar Host Material via Sequential Suzuki Coupling and Condensation

A key strategy in designing efficient OLEDs is the development of bipolar host materials that can transport both electrons and holes. Here, we propose a synthetic route starting from 3-Bromo-6-methylpicolinaldehyde to create such a material. The workflow involves an initial Suzuki coupling to introduce a hole-transporting moiety, followed by a Knoevenagel condensation to attach an electron-withdrawing group, further tuning the electronic properties.

Experimental Workflow: Synthesis of a Bipolar Material

A 3-Bromo-6-methylpicolinaldehyde C Intermediate 1: 3-(9H-carbazol-9-yl)phenyl)-6-methylpicolinaldehyde A->C Suzuki Coupling B Carbazole-9-ylphenylboronic acid Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C E Final Product: Bipolar Host Material C->E Knoevenagel Condensation D Malononitrile Piperidine (cat.) Ethanol, reflux A 3-Bromo-6-methylpicolinaldehyde (M1) D Conjugated Polymer A->D Polymerization B Distannyl Comonomer (M2) (e.g., 2,5-bis(trimethylstannyl)thiophene) B->D C Pd2(dba)3, P(o-tol)3 Chlorobenzene, 110°C

Sources

Method

synthesis of novel ligands using 3-Bromo-6-methylpicolinaldehyde

Executive Summary This guide details the synthetic utility of 3-Bromo-6-methylpicolinaldehyde (3-Br-6-Me-Pic) as a scaffold for Next-Generation Unsymmetrical Ligands. Unlike symmetric 2,6-disubstituted pyridines (used fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-Bromo-6-methylpicolinaldehyde (3-Br-6-Me-Pic) as a scaffold for Next-Generation Unsymmetrical Ligands. Unlike symmetric 2,6-disubstituted pyridines (used for standard pincer ligands), this scaffold offers a unique "ortho-blocking" geometry. The 3-bromo position allows for cross-coupling or phosphination proximal to the metal center, while the 6-methyl group acts as a steric buttress, preventing coordinative saturation or enforcing specific geometries.

This note provides validated protocols for:

  • C3-Functionalization: Suzuki-Miyaura coupling to introduce steric/electronic modularity.

  • C2-Functionalization: High-fidelity Schiff base condensation.

  • Integrated Workflow: A logical roadmap for synthesizing PNN and CNN pincer precursors.

Strategic Rationale: The "Unsymmetrical Advantage"

The 3-Bromo-6-methylpicolinaldehyde scaffold is superior to generic pyridines for three mechanistic reasons:

  • The "Pocket" Effect (C3 Position): Functionalization at the 3-position (ortho to the aldehyde) places the new group directly adjacent to the metal coordination sphere. This allows for precise tuning of the bite angle and steric pressure on the metal center.

  • The "Anchor" Effect (C6 Position): The methyl group at C6 is chemically robust. It prevents the formation of symmetric bis-ligands (which often plague 2,6-dialdehyde syntheses) and increases solubility in non-polar solvents (toluene/hexanes) crucial for catalytic applications.

  • Orthogonal Reactivity: The distinct reactivity profiles of the aryl bromide (Pd-catalyzed coupling) and the aldehyde (condensation/reduction) allow for a "Divergent Synthesis" approach.

Divergent Synthesis Workflow (Visualization)

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

LigandSynthesis Start 3-Bromo-6-methyl- picolinaldehyde Suzuki Step 1: Suzuki Coupling (C3 Arylation) Start->Suzuki Route A (Robust) Schiff Step 1: Condensation (C2 Imine Formation) Start->Schiff Route B (Direct) Acetal Step 1: Acetal Protection Start->Acetal Route C (Advanced) Biaryl Intermediate: 3-Aryl-6-methyl- picolinaldehyde Suzuki->Biaryl LigandA Target A: Bulky CNN/NNN Ligands Biaryl->LigandA Imine Condensation Imine Intermediate: 3-Bromo-Imine Schiff->Imine LigandB Target B: Post-Modifiable Metal Complexes Imine->LigandB Metallation Lithiation Step 2: Lithiation/Phosphination Acetal->Lithiation LigandC Target C: PNN Pincer Ligands Lithiation->LigandC Deprotection & Condensation

Caption: Decision matrix for 3-Bromo-6-methylpicolinaldehyde functionalization. Route A is recommended for steric tuning; Route C for phosphine introduction.

Detailed Protocols

Protocol A: The "Suzuki-First" Approach (C3 Arylation)

Objective: Introduce an aryl group at the 3-position before modifying the aldehyde. This avoids side reactions with the imine nitrogen during Pd-catalysis. Challenge: Aldehydes can undergo Cannizzaro reactions or oxidation under basic Suzuki conditions. Solution: Use of weak bases (


) and controlled water ratios.

Materials:

  • Substrate: 3-Bromo-6-methylpicolinaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the solvent mixture (Dioxane/

    
    ) and sparge with Argon for 20 minutes. Critical: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
    
  • Loading: Add the aldehyde, boronic acid, base, and Pd catalyst to the tube under a counter-flow of Argon.

  • Reaction: Seal the tube and heat to 85°C for 6–12 hours. Monitor via TLC (Silica, 20% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by a fluorescent biaryl spot.
    
  • Workup: Cool to RT. Dilute with EtOAc and wash with brine (2x). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography is usually required to remove de-borylated byproducts.

Data Interpretation:

Signal (1H NMR) Shift (ppm) Diagnostic Change
-CHO ~10.1 Remains a singlet (Integrity Check)
C3-Aryl 7.0 - 8.0 New aromatic multiplets appear

| C6-Methyl | ~2.6 | Slight upfield shift due to shielding |[1]

Protocol B: High-Fidelity Schiff Base Condensation (C2 Functionalization)

Objective: Convert the aldehyde into a nitrogen donor (imine) for ligand binding. Scope: Applicable to both the parent 3-bromo scaffold and the 3-aryl derivatives from Protocol A.

Materials:

  • Substrate: Aldehyde precursor (1.0 equiv)[2]

  • Amine: Primary amine (e.g., 2,6-diisopropylaniline) (1.05 equiv)

  • Solvent: Methanol (anhydrous)

  • Additives: Formic acid (cat. 2 drops) or

    
     (anhydrous)
    

Step-by-Step Methodology:

  • Mixing: Dissolve the aldehyde in anhydrous MeOH (0.5 M concentration).

  • Addition: Add the primary amine. If the amine is a liquid, add neat; if solid, dissolve in minimal MeOH.

  • Catalysis: Add 2 drops of formic acid. Note: For sterically hindered amines (e.g., tert-butylamine), add 500 mg of activated

    
     to drive the equilibrium by water sequestration.
    
  • Incubation: Stir at Reflux for 4 hours, or RT for 12 hours.

  • Isolation:

    • Scenario A (Precipitate): If the product precipitates (common with anilines), filter and wash with cold MeOH.

    • Scenario B (Soluble): Evaporate solvent.[3] Recrystallize from Hexane/DCM. Do not column chromatograph on silica without neutralizing (imines hydrolyze on acidic silica).

Protocol C: Advanced PNN Precursor Synthesis (via Acetal Protection)

Objective: Replace the C3-Bromine with a Phosphine moiety (


).
Scientific Integrity Note:  Direct lithiation of the aldehyde is impossible. Protection is mandatory.

Workflow:

  • Protection: React 3-Bromo-6-methylpicolinaldehyde with ethylene glycol (toluene, p-TsOH, Dean-Stark) to form the 1,3-dioxolane acetal .

  • Lithiation: Treat the acetal with

    
    -BuLi (1.1 equiv) in THF at -78°C . The bromine undergoes Lithium-Halogen Exchange.
    
  • Phosphination: Quench the lithio-species with

    
     (Chlorodiphenylphosphine).
    
  • Deprotection: Treat with aqueous HCl/Acetone to restore the aldehyde.

  • Final Condensation: React the new 3-(diphenylphosphino)-6-methylpicolinaldehyde with an amine (Protocol B) to generate a PNN pincer ligand .

Quality Control & Validation

To ensure the trustworthiness of the synthesized ligands, compare your data against these benchmarks:

Table 1: Expected Analytical Signatures

Compound StageIR Spectrum (

)
Mass Spec (ESI+)Key NMR Feature
Starting Material 1705 (C=O str)


10.1 (s, 1H, CHO)
Schiff Base (Imine) 1630-1650 (C=N str)

(matches amine)

8.2-8.6 (s, 1H, CH=N)
Suzuki Product 1700 (C=O), >3000 (Ar)No Br isotope patternLoss of doublet at

8.0 (C3-H)

References

  • Vertex AI Search. (2026). Synthesis of unsymmetrical pincer ligands from 3-bromo-picolinaldehyde derivatives. Retrieved from 4.

  • MDPI. (2023). Synthesis, Reactivity and Coordination Chemistry of Group 9 PBP Boryl Pincer Complexes. Retrieved from 5.

  • RSC Publishing. (2011). Symmetrical and unsymmetrical pincer complexes with group 10 metals: synthesis via aryl C–H activation. Dalton Transactions.[6] Retrieved from 7.

  • NIH PubMed. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from 8.

  • Sigma-Aldrich. (2026). Product Specification: 2-Bromo-6-methylpyridine (Analogous Reactivity). Retrieved from 9.[9]

Sources

Application

Application Note: Scalable Regioselective Synthesis of 3-Bromo-6-methylpicolinaldehyde

Here is the detailed Application Note and Protocol guide for the scale-up synthesis of 3-Bromo-6-methylpicolinaldehyde . Executive Summary The synthesis of 3-bromo-6-methylpicolinaldehyde (also known as 3-bromo-6-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol guide for the scale-up synthesis of 3-Bromo-6-methylpicolinaldehyde .

Executive Summary

The synthesis of 3-bromo-6-methylpicolinaldehyde (also known as 3-bromo-6-methylpyridine-2-carbaldehyde) presents a specific regiochemical challenge: distinguishing between the C2 and C6 positions on the pyridine ring. While direct oxidation of 2,6-dimethylpyridines is a common "medicinal chemistry" approach, it often suffers from poor selectivity and toxic byproducts (selenium) upon scale-up.

This guide details a Process-Ready Route utilizing a regioselective Halogen-Metal Exchange (HME). By starting from the commodity chemical 2-amino-6-methylpyridine, we generate a 2,3-dibromo intermediate. The key step employs Turbo Grignard (


)  technology to selectively functionalize the C2 position at non-cryogenic temperatures (

vs

), making this protocol suitable for kilo-lab and pilot-plant operations.

Strategic Pathway Analysis

The selection of the synthesis route is governed by the need for isomeric purity.

  • Route A (Oxidation): Oxidation of 3-bromo-2,6-dimethylpyridine with

    
    .
    
    • Risk:[1][2] High probability of obtaining a mixture of 2-formyl (target) and 6-formyl isomers. Removal of colloidal selenium is operationally difficult on scale.

  • Route B (Lithiation/Grignard - Recommended): Halogen-Metal exchange of 2,3-dibromo-6-methylpyridine.

    • Advantage:[3][4] The C2-bromine is significantly more reactive toward metal exchange than the C3-bromine due to the inductive effect of the adjacent nitrogen and chelation capability. This guarantees the aldehyde is installed exclusively at the C2 position.

Reaction Workflow Diagram

SynthesisPathway cluster_key Key Transformation Start 2-Amino-6-methylpyridine (Commodity Starter) Inter1 2-Amino-3-bromo-6-methylpyridine (Regioselective Bromination) Start->Inter1 NBS, MeCN <10°C Inter2 2,3-Dibromo-6-methylpyridine (Sandmeyer Reaction) Inter1->Inter2 NaNO2, HBr CuBr, 0°C MetalInt [2-Magnesio-3-bromo-6-methylpyridine] (Transient Species) Inter2->MetalInt iPrMgCl·LiCl THF, -15°C Target 3-Bromo-6-methylpicolinaldehyde (Target) MetalInt->Target DMF Quench Acid Hydrolysis

Caption: Figure 1. Process flow for the regioselective synthesis of 3-bromo-6-methylpicolinaldehyde via Turbo Grignard exchange.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dibromo-6-methylpyridine

This precursor is critical. We convert the amino group to a bromine via a Sandmeyer-type reaction.

Reagents:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Hydrobromic acid (48% aq)[5]

  • Sodium Nitrite (

    
    )[6]
    
  • Copper(I) Bromide (

    
    )
    

Protocol:

  • Bromination: Dissolve 2-amino-6-methylpyridine in Acetonitrile (5 vol). Cool to

    
    . Add NBS portion-wise over 1 hour. Stir at room temperature for 2 hours.
    
    • Checkpoint: Monitor by HPLC. The bromine installs at C3 (ortho to amino) with high selectivity.

    • Workup: Concentrate, resuspend in water, filter the solid 2-amino-3-bromo-6-methylpyridine.

  • Sandmeyer: Suspend the brominated intermediate in 48% HBr (10 vol) at

    
    .
    
  • Add

    
     (2.5 eq) in water dropwise (exothermic! maintain 
    
    
    
    ). Stir for 30 mins to form the diazonium salt.
  • Add

    
     (0.5 eq) dissolved in HBr slowly. Allow to warm to RT and stir for 2 hours.
    
  • Isolation: Neutralize with NaOH (keep temp

    
    ), extract with DCM, and crystallize from Heptane.
    
    • Yield Target: 60-70% over two steps.

Step 2: Scale-Up Formylation via Turbo Grignard (The "Application" Core)

Rationale: Traditional n-BuLi exchange requires


, which is expensive to maintain in large reactors. We utilize Isopropylmagnesium Chloride - Lithium Chloride complex (

)
, which allows the halogen-metal exchange to proceed at

to

.

Safety Note: Organomagnesium reagents are pyrophoric and moisture sensitive. All lines must be dried and purged with


.

Reagents:

  • 2,3-Dibromo-6-methylpyridine (Limiting Reagent)

  • 
     (1.3 M in THF) (1.1 eq)
    
  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Anhydrous THF (10 vol)

Procedure:

  • Setup: Charge a dry reactor with 2,3-dibromo-6-methylpyridine and anhydrous THF under nitrogen atmosphere. Cool the jacket to

    
    .
    
  • Exchange: Add

    
     solution via a dosing pump over 30 minutes, maintaining internal temperature between 
    
    
    
    and
    
    
    .
    • Mechanistic Insight: The exchange occurs preferentially at the C2-position (between N and Me is sterically crowded, but C2 is electronically activated by the ring nitrogen). The C3-Br is stable under these conditions.

  • Aging: Stir at

    
     for 1 hour.
    
    • In-Process Control (IPC): Quench a small aliquot with

      
      . NMR should show disappearance of the C2-Br signal and deuterium incorporation.
      
  • Formylation: Add anhydrous DMF (1.5 eq) dropwise, keeping temperature

    
    . The mixture may thicken; increase agitation speed.
    
  • Quench: Warm to

    
     and quench into a mixture of Citric Acid (10% aq) and MTBE. (Citric acid prevents emulsion formation common with magnesium salts).
    
  • Purification: Separate phases. Wash organic layer with brine. Concentrate. The crude oil often crystallizes upon standing or can be purified via short-path distillation if high purity is required.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Pale yellow solid/oilVisual
Purity (HPLC) > 97.0% (Area %)C18 Column, MeCN/H2O
Identity (1H NMR) Aldehyde proton singlet at ~10.1 ppm400 MHz DMSO-d6
Regio-isomer Check NOE correlation between Aldehyde-H and C3-Br (None) vs C3-HNOESY

Key NMR Diagnostic:

  • Target (2-CHO): The aldehyde proton appears as a sharp singlet around 10.0 - 10.2 ppm .

  • Impurity (6-CHO): If the reaction occurred at the wrong methyl (via oxidation route), the symmetry would be different. In the Grignard route, if C3-exchange occurred (rare), the product would be 2-bromo-6-methylpyridine-3-carbaldehyde.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in THF/ReactorEnsure KF of solvent is <50 ppm. Dry reactor at 100°C prior to use.
Isomer Mixture Temperature too high during Grignard addstrictly maintain T < -10°C. Higher temps promote "scrambling" of the Mg species.
Incomplete Exchange Old Grignard ReagentTitrate

before use. Concentration decreases over time.
Thick Slurry Complexation of Mg saltsDilute with more THF (up to 15 vol) or use Turbo Grignard (LiCl breaks aggregates).

References

  • Turbo Grignard Chemistry: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[7] Chem. Int. Ed.2004 , 43, 3333-3336. Link

  • Lithiation of Pyridines: Trécourt, F., et al. "New Syntheses of Substituted Pyridines via Organometallic Intermediates." Tetrahedron2000 , 56, 1349-1360. Link

  • Regioselectivity in Halogen-Metal Exchange: Parham, W. E.; Piccirilli, R. M. "Selective Halogen-Lithium Exchange in Bromopyridines." J. Org.[1][8] Chem.1977 , 42, 257-260. Link

  • Sandmeyer Bromination Protocol: See Organic Syntheses, Coll. Vol. 3, p. 185 (1955) for general diazotization/bromination methodology adapted here for the pyridine system. Link

Disclaimer: This protocol involves hazardous chemicals (bromine, organometallics). A full Risk Assessment (RA) must be performed before scaling up this chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-6-methylpicolinaldehyde

Welcome to the technical support guide for the synthesis of 3-Bromo-6-methylpicolinaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-6-methylpicolinaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

The synthesis of 3-Bromo-6-methylpicolinaldehyde is a multi-step process that requires precise control over reaction conditions to achieve high selectivity and yield. The most common pathway involves the selective bromination of a lutidine precursor followed by the controlled oxidation of a methyl group to the desired aldehyde. This guide addresses critical issues that may arise during these stages.

Typical Synthetic Workflow

The general synthetic pathway is a two-step process starting from 2-methyl-6-picoline (6-methyl-2-picoline). The key is managing selectivity in both the bromination and oxidation steps.

Synthetic_Workflow A 2,5-Lutidine (Starting Material) B 3-Bromo-2,5-lutidine (Intermediate) A->B  Br₂ / fuming H₂SO₄ or NBS C (3-Bromo-6-methylpyridin-2-yl)methanol (Intermediate Alcohol) B->C  NBS, AIBN / CCl₄ then H₂O/CaCO₃ Alternative via Benzylic Bromination D 3-Bromo-6-methylpicolinaldehyde (Final Product) B->D Direct Oxidation (Challenging) C->D  MnO₂ or DMP (Controlled Oxidation)

Caption: General synthetic routes to 3-Bromo-6-methylpicolinaldehyde.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Step 1: Bromination of 2,5-Lutidine

Question 1: My bromination of 2,5-lutidine gives a low yield of the desired 3-bromo isomer, along with significant amounts of di-brominated and other isomeric byproducts. How can I improve the selectivity for the 3-position?

Answer: This is a classic selectivity problem in electrophilic aromatic substitution on a substituted pyridine ring. The two methyl groups are activating and direct incoming electrophiles, while the pyridine nitrogen is deactivating.

  • Causality: In strongly acidic media, the pyridine nitrogen is protonated, becoming a powerful electron-withdrawing group. This directs the bromination to the meta-positions relative to the nitrogen (positions 3 and 5). Since the 5-position is already occupied by a methyl group, the substitution is strongly favored at the 3-position. Direct bromination without a strong acid can lead to a mixture of products and potential side-chain bromination.

  • Recommended Protocol (Based on literature for similar compounds): Using fuming sulfuric acid as a medium at moderate temperatures is an effective method to achieve high yields of the nucleus-brominated derivative.[1]

    • Reaction Setup: Cool a flask containing fuming sulfuric acid (oleum) to 0°C in an ice bath.

    • Addition of Substrate: Slowly add 2,5-lutidine to the cooled acid with vigorous stirring.

    • Addition of Bromine: Add liquid bromine dropwise while maintaining the temperature below 10°C.

    • Reaction: Allow the mixture to warm to room temperature and then heat moderately (e.g., 60-80°C) for several hours, monitoring by TLC or GC-MS.

    • Work-up: Carefully pour the reaction mixture onto crushed ice, then neutralize with a strong base (e.g., NaOH or NH₄OH) to a pH of 8-9. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Alternative Brominating Agents:

    • N-Bromosuccinimide (NBS): While often used for radical bromination of benzylic positions, under acidic conditions or with certain catalysts, NBS can perform electrophilic aromatic bromination. The selectivity can be highly solvent-dependent.[2] Experimenting with NBS in solvents like acetic acid or trifluoroacetic acid may offer a milder alternative to fuming sulfuric acid.

Step 2: Selective Oxidation of the 2-Methyl Group

Question 2: I am attempting to oxidize 3-bromo-2,5-lutidine directly to the aldehyde, but the reaction is either incomplete or forms the carboxylic acid. What is a more reliable approach?

Answer: Direct oxidation of the 2-methyl group in the presence of the 5-methyl group is extremely challenging due to similar reactivity. A more reliable and controllable strategy involves a two-step process: benzylic bromination followed by hydrolysis to the alcohol, and then oxidation of the alcohol to the aldehyde. A more direct route is the oxidation of the intermediate alcohol, (3-bromo-6-methylpyridin-2-yl)methanol, to the final aldehyde product.

The selective oxidation of a primary alcohol to an aldehyde is a common hurdle, as aldehydes are easily over-oxidized to carboxylic acids.[3][4] The key is to use a mild oxidizing agent and carefully control the reaction conditions.

  • Causality: Strong, water-based oxidants like potassium permanganate or chromic acid will rapidly oxidize the intermediate aldehyde hydrate to the carboxylic acid.[5] Therefore, anhydrous conditions and milder reagents are essential.

  • Recommended Oxidizing Agents: The choice of oxidant is critical for stopping the reaction at the aldehyde stage.

Oxidizing AgentSolventTypical TemperatureKey Advantages & Considerations
Manganese Dioxide (MnO₂) Dichloromethane (DCM), ChloroformRoom Temp to RefluxHighly effective for benzylic/allylic alcohols. Requires a large excess of activated MnO₂. Heterogeneous reaction, so stirring is critical.
Dess-Martin Periodinane (DMP) Dichloromethane (DCM)0°C to Room TempMild, fast, and reliable.[6] Stoichiometric reagent. The byproduct, o-iodoxybenzoic acid (IBX), can sometimes complicate purification.
Swern Oxidation Dichloromethane (DCM)-78°CExcellent for sensitive substrates. Requires cryogenic temperatures and careful handling of reagents (oxalyl chloride, DMSO).[7]
PCC / PDC Dichloromethane (DCM)Room TempPyridinium chlorochromate (PCC) is a classic reagent for this transformation.[7] It is a chromium(VI) reagent and requires careful handling and disposal.
TEMPO-based systems Dichloromethane (DCM)Room TempCatalytic and environmentally friendlier. Often used with a co-oxidant like bleach (NaOCl) or trichloroisocyanuric acid.[7]
  • Detailed Protocol using Dess-Martin Periodinane (DMP): This method is often preferred for its reliability and mild conditions on a lab scale.[6]

    • Preparation: Dissolve (3-bromo-6-methylpyridin-2-yl)methanol in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cooling: Cool the solution to 0°C in an ice bath.

    • Addition of DMP: Add Dess-Martin periodinane (approx. 1.5 equivalents) portion-wise to the stirred solution.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

    • Work-up: Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Troubleshooting_Oxidation Start Starting Material: (3-Bromo-6-methylpyridin-2-yl)methanol Problem Problem: Low Yield of Aldehyde Start->Problem Incomplete Incomplete Reaction Problem->Incomplete Is starting material still present? Overoxidation Over-oxidation to Carboxylic Acid Problem->Overoxidation Is carboxylic acid byproduct detected? Solution1 Solution: Increase reaction time/temp or add more oxidant Incomplete->Solution1 Solution2 Solution: Use milder oxidant (DMP, MnO₂) Work in anhydrous solvent Control temperature strictly Overoxidation->Solution2

Caption: Decision tree for troubleshooting the oxidation step.

Purification

Question 3: My final product, 3-Bromo-6-methylpicolinaldehyde, is difficult to purify. What are the best strategies to remove unreacted starting material and the carboxylic acid byproduct?

Answer: Purifying picolinaldehydes can be challenging due to their polarity and potential instability. A multi-step approach is often necessary.

  • Aqueous Wash: Before column chromatography, perform an acidic and basic wash.

    • A dilute acid wash (e.g., 1M HCl) will protonate and remove any basic impurities.

    • A dilute base wash (e.g., saturated NaHCO₃) will deprotonate and remove the acidic byproduct, 3-Bromo-6-methylpicolinic acid, by extracting it into the aqueous layer. Be gentle, as vigorous shaking with a strong base can sometimes promote side reactions.

  • Column Chromatography: This is the most effective method for final purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The aldehyde is moderately polar and should elute after less polar impurities but before highly polar ones.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent final purification step.[8] Experiment with solvent systems like ethyl acetate/hexanes or dichloromethane/pentane.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Both steps of this synthesis involve hazardous materials.

  • Bromination: Liquid bromine is highly corrosive, toxic, and volatile. Fuming sulfuric acid is extremely corrosive. Both must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Oxidation: Many oxidizing agents like DMP and chromium reagents are toxic and should be handled with care. Swern oxidation generates carbon monoxide and dimethyl sulfide, requiring an efficient fume hood.[7] Always quench oxidizing reactions carefully.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of spectroscopic and chromatographic methods is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Look for the characteristic aldehyde proton signal (singlet) between δ 9.5-10.5 ppm. Also, confirm the presence of the methyl group singlet and the aromatic proton signals with the correct splitting patterns.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for assessing purity and confirming the molecular weight of the product via the mass-to-charge ratio (m/z) of the molecular ion.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): An alternative to GC-MS, especially for less volatile compounds, providing purity and molecular weight information.

Q3: Are there viable alternative synthetic routes to consider? A3: Yes, an alternative strategy involves a lithium-halogen exchange followed by formylation.[9]

  • Start with a di-brominated precursor, such as 2,5-dibromo-3-methylpyridine.

  • Selectively perform a lithium-halogen exchange at one of the bromine positions, typically the more reactive one, using an organolithium reagent like n-BuLi or s-BuLi at low temperatures (-78°C).

  • Quench the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

  • An acidic work-up will yield the desired aldehyde. This route avoids the direct oxidation step but requires careful control of low-temperature organometallic chemistry.[10]

References

  • The bromination of purines with a charge transfer complex between bromine and lutidine. ResearchGate. Available from: [Link]

  • The Bromination of Lutidines. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • 2-bromo-6-methylnicotinaldehyde. ChemSrc. Available from: [Link]

  • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. ACS Publications. Available from: [Link]

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. ACS Publications. Available from: [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. Available from: [Link]

  • Oxidation of alcohols and aldehydes. Chemistry LibreTexts. Available from: [Link]

  • Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ChemRxiv. Available from: [Link]

  • Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. RSC Publishing. Available from: [Link]

  • MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. Revue Roumaine de Chimie. Available from: [Link]

  • Oxidation of alcohols. Chemguide. Available from: [Link]

  • 3-Bromo-6-methoxypicolinaldehyde. J&K Scientific. Available from: [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. PMC. Available from: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. Available from: [Link]

  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed. Available from: [Link]

  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PMC. Available from: [Link]

  • Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. Available from: [Link]

Sources

Optimization

Technical Support Center: Impurity Profiling of 3-Bromo-6-methylpicolinaldehyde

The following technical guide is structured as a Tier-3 Support Resource for the characterization of 3-Bromo-6-methylpicolinaldehyde (CAS: 1261642-63-4). It is designed to assist analytical chemists and process engineers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the characterization of 3-Bromo-6-methylpicolinaldehyde (CAS: 1261642-63-4). It is designed to assist analytical chemists and process engineers in identifying, quantifying, and controlling impurities during drug substance development.

Status: Active | Topic: Analytical Characterization & Troubleshooting | Role: Senior Application Scientist

Executive Summary

3-Bromo-6-methylpicolinaldehyde is a critical pharmacophore often used as a scaffold in kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its impurity profile is dominated by three vectors: regio-selectivity issues during bromination, redox instability of the aldehyde moiety, and halogen scrambling .

This guide provides actionable protocols for distinguishing these species and troubleshooting common chromatographic anomalies.

Part 1: Impurity Genealogy & Structural Identification
Q1: What are the expected impurities for this molecule, and how do they originate?

A: Impurities in this scaffold generally fall into two categories: Process-Related (arising from the synthesis route) and Degradation (arising from storage/handling).

Primary Impurity Classes:

  • Regioisomers: If synthesized via bromination of 6-methylpicolinaldehyde, the 5-bromo isomer is the most common competitor due to the directing effects of the methyl (ortho/para director) vs. the aldehyde (meta director).

  • Over-bromination: 3,5-Dibromo-6-methylpicolinaldehyde.

  • Oxidation Products: 3-Bromo-6-methylpicolinic acid (auto-oxidation of the aldehyde).

  • Starting Materials: 3-Bromo-6-methyl-2-pyridinemethanol (if prepared via oxidation) or 3-Bromo-2,6-dimethylpyridine (if prepared via radical oxidation).

Visualizing the Impurity Network:

ImpurityGenealogy SM Starting Material (6-Methylpicolinaldehyde) Product TARGET: 3-Bromo-6-methyl- picolinaldehyde SM->Product Bromination (NBS/Br2) Imp_Regio Impurity A (Regioisomer): 5-Bromo-6-methyl- picolinaldehyde SM->Imp_Regio Non-selective Bromination Imp_Over Impurity B (Over-brominated): 3,5-Dibromo-6-methyl- picolinaldehyde Product->Imp_Over Excess Bromine Imp_Acid Impurity C (Degradant): 3-Bromo-6-methyl- picolinic acid Product->Imp_Acid Air Oxidation (Storage)

Figure 1: Origin of key impurities. Red nodes indicate process impurities; yellow indicates degradation products.

Q2: How do I distinguish the 3-bromo target from the 5-bromo regioisomer using NMR?

A: The coupling constants (


-values) in 

H-NMR are definitive. The pyridine ring protons in these isomers exhibit distinct splitting patterns due to their relative positions.
FeatureTarget (3-Bromo) Impurity (5-Bromo) Mechanistic Reason
Proton Positions H4 and H5 are adjacent (vicinal).H3 and H4 are adjacent (vicinal).Substituent placement.
Coupling (

)


Typical vicinal coupling for pyridines.
NOE Signal NOE between Methyl (H6) and H5 .NOE between Methyl (H6) and Br (No H5 proton).In 5-bromo, the H5 position is occupied by Br.
Shift of Methyl


Minimal difference; do not rely on methyl shift alone.

Critical Check: If you observe a singlet in the aromatic region, suspect the 3,5-dibromo impurity (only H4 remains).

Part 2: Chromatographic Method Development
Q3: My HPLC peaks are tailing significantly. How do I fix this?

A: Tailing in pyridine derivatives is a classic problem caused by the interaction of the basic pyridine nitrogen with residual silanols on the silica column support.

The Solution: "Silanol Suppression" Protocol

  • pH Control: You must run at low pH (2.0–3.0). This protonates the pyridine nitrogen (

    
    ), preventing it from hydrogen bonding with silanols.
    
  • Buffer Choice: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . TFA is superior for peak shape due to ion-pairing effects but suppresses MS signal. Use Formic Acid for LC-MS.[1][2]

  • Column Selection: Switch to a "Base-Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).

Recommended LC-MS Compatible Method:

ParameterCondition
Column C18 Hybrid Particle (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 0.4 mL/min
Detection UV @ 254 nm (aromatic) & 280 nm (aldehyde specific)
Part 3: Troubleshooting & Stability
Q4: I see a "Ghost Peak" that grows over time in the autosampler. What is it?

A: This is likely 3-Bromo-6-methylpicolinic acid (Impurity C), formed by the oxidation of the aldehyde in solution.

Diagnostic Workflow:

  • Check the solvent: Are you using methanol? Aldehydes can form hemiacetals/acetals in methanol, appearing as new peaks. Switch to Acetonitrile/Water.

  • Check the temperature: Is the autosampler cooled? Aldehyde oxidation is temperature-dependent. Set autosampler to 4°C.

  • Confirm Identity: The acid impurity usually elutes earlier than the aldehyde in Reverse Phase (RP) chromatography due to the polarity of the carboxylic acid group (unless ion-pairing dominates).

Troubleshooting Logic Tree:

Troubleshooting Start Issue: New Impurity Peak CheckRT Is RT < Main Peak? Start->CheckRT CheckSolvent Diluent = Methanol? CheckRT->CheckSolvent Yes (Early Eluter) Result_Dimer Likely Aldol Dimer (Base Catalyzed) CheckRT->Result_Dimer No (Late Eluter) Result_Acid Likely Picolinic Acid (Oxidation) CheckSolvent->Result_Acid No Result_Acetal Likely Hemiacetal (Solvent Adduct) CheckSolvent->Result_Acetal Yes

Figure 2: Rapid diagnostic logic for new impurity peaks.

Q5: How do I quantify the response factor (RF) of the impurities without standards?

A: While authentic standards are ideal, you can estimate RFs based on structural absorbance properties (Beer-Lambert Law approximation).

  • Isomers (5-bromo): Assume RF = 1.0 . The chromophore (pyridine ring + auxochromes) is identical.

  • Acid Impurity: The conversion of -CHO to -COOH slightly lowers the

    
     and intensity. Expect RF 
    
    
    
    0.8–0.9
    at 254 nm.
  • Over-brominated (Dibromo): The additional bromine atom causes a bathochromic shift (red shift). At 254 nm, this often results in a higher response (RF > 1.1) .

Note: For regulatory filing (IND/NDA), you must synthesize and isolate these impurities to determine the Relative Response Factor (RRF) experimentally [1].

References
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link

  • Sielc Technologies. Separation of Pyridine-2-carbaldehyde derivatives on Newcrom R1 HPLC column.Link

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde.Link

  • Fisher Scientific. Safety Data Sheet: 3-Pyridinecarboxaldehyde.[3]Link

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 3-Bromo-6-methylpicolinaldehyde

This guide serves as a specialized technical support resource for researchers working with 3-Bromo-6-methylpicolinaldehyde (CAS: 1060810-14-1).[1] It addresses the critical role of solvent selection in modulating the rea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-Bromo-6-methylpicolinaldehyde (CAS: 1060810-14-1).[1] It addresses the critical role of solvent selection in modulating the reactivity of this bifunctional pyridine intermediate.

Executive Summary

3-Bromo-6-methylpicolinaldehyde is a high-value scaffold featuring three reactive centers:

  • C2-Formyl Group: Highly electrophilic due to the electron-deficient pyridine ring and the inductive effect of the adjacent C3-Bromine.[1]

  • C3-Bromide: Activated for cross-coupling (Suzuki, Sonogashira) but sterically crowded by the adjacent formyl group.[1]

  • Pyridine Nitrogen: A Lewis base capable of coordinating to metal catalysts, potentially poisoning them if non-coordinating solvents are used exclusively.[1]

The choice of solvent is not merely about solubility; it dictates the chemoselectivity (Aldehyde vs. Bromide), reaction rate (via transition state stabilization), and catalyst longevity .

Part 1: Solubility & Handling

Q: "I am observing poor solubility in standard non-polar solvents. How do I dissolve this compound for stock solutions?"

A: The polarity of the pyridine ring and the formyl group makes this compound poorly soluble in strictly non-polar solvents like Hexanes or Pentane.

  • Recommended Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), and Ethyl Acetate.

  • Protic Solvents: Soluble in Methanol and Ethanol, but caution is advised (see Stability below).

  • Water: Practically insoluble.[1]

Q: "My methanolic stock solution shows a new peak on LCMS after 24 hours. Is the compound degrading?"

A: Yes. This is a classic solvent-solute interaction issue.

  • The Issue: The C3-Bromine atom is electron-withdrawing, making the C2-aldehyde carbon highly electrophilic.[1] In methanol (MeOH), it rapidly forms a hemiacetal in equilibrium.

  • The Fix: Avoid storing the aldehyde in primary alcohols.[1] Use Acetonitrile (MeCN) or Anhydrous THF for stable stock solutions.[1] If you must use alcohol for a reaction, prepare the solution immediately prior to use.

Part 2: Reactivity & Solvent Effects
Scenario A: Reductive Amination (Targeting the Aldehyde)

Q: "I am getting low yields in Reductive Amination using MeOH. The starting material is consumed, but the product yield is poor." [2]

A: While Methanol is the "textbook" solvent for reductive amination, it can be detrimental for electron-deficient aldehydes like 3-Bromo-6-methylpicolinaldehyde.[1]

  • Mechanism: In MeOH, the aldehyde exists largely as the hemiacetal. The amine must compete with the solvent to form the imine (the reactive intermediate).

  • Solvent Effect: The high dielectric constant of MeOH stabilizes the charged intermediates, but the hemiacetal formation slows down the initial imine formation.

  • Recommendation: Switch to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .

    • These aprotic solvents prevent hemiacetal formation, keeping the aldehyde free and reactive.

    • Use Sodium Triacetoxyborohydride (STAB) as the reductant.[1] It is soluble in DCE and allows for a "one-pot" procedure where the imine forms and is reduced sequentially.[1]

Solvent SystemReaction RateSide ProductsRecommendation
Methanol Slow (Hemiacetal trap)Hemiaminals, AcetalsAvoid for this substrate
DCE / DCM FastMinimalPreferred
THF ModeratePolymerization riskAcceptable alternative
Scenario B: Suzuki-Miyaura Coupling (Targeting the Bromide)

Q: "The reaction stalls after 20% conversion in Toluene. I suspect catalyst poisoning."

A: You are likely correct. The pyridine nitrogen (N1) is a good ligand for Palladium (Pd). In non-polar solvents like Toluene, the Pyridine substrate competes with the phosphine ligands for the Pd center, deactivating the catalyst.

  • The Fix: You need a solvent system that facilitates ligand exchange or "distracts" the pyridine nitrogen.[1]

  • Solvent Strategy: Use a Dioxane/Water (4:1) or DME/Water mixture.[1]

    • Role of Water: Water increases the solubility of the inorganic base (Carbonate/Phosphate), which accelerates the transmetallation step (the rate-determining step in this cycle).

    • Role of Dioxane/DME: These are coordinating ethers.[1] They can weakly solvate the Pd species, preventing the pyridine nitrogen from binding irreversibly.

Q: "Can I use DMF or DMSO to speed up the coupling?"

A: Yes, but with a caveat.

  • Pros: High polarity stabilizes the polar transition states of the oxidative addition step.[1]

  • Cons: At temperatures >100°C, DMF can decompose to form dimethylamine, which can nucleophilically attack the aldehyde (forming enamines/imines) or the bromine position (SnAr), leading to impurities.

  • Verdict: Use DMF only if the reaction temperature is kept below 80°C .[1]

Part 3: Experimental Workflows
Workflow 1: Chemoselective Functionalization

The following diagram illustrates how solvent choice directs the reaction pathway between the Aldehyde (C2) and Bromide (C3).

SolventPathways Start 3-Bromo-6-methyl- picolinaldehyde Solv_DCE Solvent: DCE Reagent: Amine + STAB Start->Solv_DCE Aldehyde Activation Solv_Diox Solvent: Dioxane/H2O Reagent: Boronic Acid + Pd Start->Solv_Diox Base Solubility Solv_MeOH Solvent: MeOH/H+ Reagent: HC(OMe)3 Start->Solv_MeOH Equilibrium Shift Prod_Amine Reductive Amination (C2-Amine) Solv_DCE->Prod_Amine Fast Imine Formation Prod_Suzuki Suzuki Coupling (C3-Biaryl) Solv_Diox->Prod_Suzuki Catalyst Turnover Prod_Acetal Acetal Protection (C2-Protected) Solv_MeOH->Prod_Acetal Masking Aldehyde

Figure 1: Solvent-directed chemoselectivity.[1] DCE favors aldehyde modification; Aqueous Dioxane favors bromide coupling; Methanol favors acetal protection.[1]

Part 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield in Amination Hemiacetal Formation: Solvent is MeOH or EtOH.[1]Switch to DCE or DCM . Add 4Å Molecular Sieves to remove water generated during imine formation.[1]
Stalled Suzuki Coupling Catalyst Poisoning: Pyridine N binds Pd in non-polar solvent.[1]Switch to DME/Water or Dioxane/Water . Increase catalyst loading or use bulky ligands (e.g., SPhos, XPhos) that prevent N-coordination.
Aldehyde Oxidation Air Exposure in Solution: Aldehydes oxidize to acids over time.[1]Degas solvents (sparge with Argon).[1] Store solid under inert atmosphere.
C-Br Reduction (Hydrodebromination) Solvent H-Donor: Using alcohols (iPrOH, EtOH) in Pd coupling.[1]Avoid secondary alcohols in coupling reactions.[1] Use Toluene or DMF instead.[1]
References
  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link

    • Establishes DCE as the superior solvent for reductive amination of electron-deficient aldehydes.[1]

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

    • Foundational text on solvent effects (Dioxane/W
  • Li, J. J. (2010). "Name Reactions in Heterocyclic Chemistry II". Wiley-Interscience.[1]

    • General reference for pyridine reactivity and the effect of ring nitrogen on metal c
  • PubChem. (2024).[1][6] "Compound Summary: 3-Bromo-6-methylpicolinaldehyde". National Library of Medicine.[1] Link

    • Source for physical properties and safety data.[1][7]

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 3-Bromo-6-methylpicolinaldehyde with other bromo-pyridines

[1] Executive Summary 3-Bromo-6-methylpicolinaldehyde (CAS: 1060810-14-1) represents a highly specialized "trifunctional" pyridine scaffold.[1][2] Unlike standard bromopyridines, this molecule integrates three distinct r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Bromo-6-methylpicolinaldehyde (CAS: 1060810-14-1) represents a highly specialized "trifunctional" pyridine scaffold.[1][2] Unlike standard bromopyridines, this molecule integrates three distinct reactive sites with orthogonal chemical behaviors:

  • C3-Bromo Substituent: Activated for cross-coupling due to the adjacent electron-withdrawing formyl group.[1]

  • C2-Formyl Group (Picolinaldehyde): A versatile electrophile for condensation, reductive amination, and heterocycle construction (e.g., imidazopyridines).

  • C6-Methyl Group: Provides steric bulk to direct regioselectivity and serves as a handle for late-stage functionalization (e.g., radical halogenation).[1]

This guide compares its reactivity against standard alternatives like 3-Bromopyridine and 3-Bromopicolinaldehyde , demonstrating why the 6-methyl variant offers superior regiocontrol in complex drug discovery workflows.[1]

Comparative Reactivity Matrix

The following table contrasts the electronic and steric properties of 3-Bromo-6-methylpicolinaldehyde with its closest analogs.

Feature3-Bromo-6-methylpicolinaldehyde 3-Bromopyridine 3-Bromopicolinaldehyde
C-Br Bond Activity High (Activated by ortho-CHO)Moderate (Standard aromatic)High (Activated by ortho-CHO)
Oxidative Addition Rate Fast (EWG assistance)SlowFast
C6-Position Reactivity Blocked/Sterically Hindered Open (Prone to side reactions)Open (Susceptible to nucleophilic attack)
Solubility (Lipophilicity) Enhanced (Methyl group)ModerateLow
Primary Application Multifunctional Core ScaffoldSimple Arylation ReagentBidentate Ligand Precursor

Detailed Reactivity Analysis

A. The "Ortho-Formyl" Activation Effect (Suzuki-Miyaura Coupling)

In standard 3-bromopyridine, the C-Br bond is relatively electron-rich, requiring robust catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos) and elevated temperatures for efficient oxidative addition.

In 3-Bromo-6-methylpicolinaldehyde , the C2-formyl group acts as a strong Electron Withdrawing Group (EWG) via both inductive (-I) and mesomeric (-M) effects.[1] This reduces electron density at the C3 position, significantly lowering the activation energy for the oxidative addition of Palladium(0).

  • Result: Couplings can often proceed at lower temperatures (40–60°C) or with lower catalyst loadings compared to 3-bromopyridine.[1]

  • Selectivity: The 6-methyl group sterically shields the nitrogen lone pair, reducing catalyst poisoning compared to non-methylated pyridines.[1]

B. Chemoselectivity Challenges

The presence of both an aldehyde and an aryl bromide requires careful sequencing.[1]

  • Scenario 1: Suzuki First. Use mild bases (K₃PO₄ or Cs₂CO₃) to avoid Cannizzaro disproportionation of the aldehyde.[1]

  • Scenario 2: Aldehyde Functionalization First. If the aldehyde is converted to an amine (reductive amination) or heterocycle before coupling, the C-Br bond remains intact, provided the conditions are non-reducing (avoid LiAlH₄).

Visualizing the Reaction Pathways

The following diagram maps the divergent synthetic utility of the scaffold.

ReactivityMap cluster_electronics Electronic Activation Core 3-Bromo-6-methyl- picolinaldehyde Suzuki Biaryl/Heterobiaryl (Suzuki Coupling) Core->Suzuki R-B(OH)2, Pd(0) (C-Br Activation) Imine Schiff Base / Amine (Reductive Amination) Core->Imine R-NH2, NaBH(OAc)3 (Aldehyde Condensation) Heterocycle Imidazopyridine (Groebke-Blackburn-Bienaymé) Core->Heterocycle R-NH2, CNR, Cat. (Multicomponent)

Figure 1: Divergent synthetic pathways available from the core scaffold. The green path highlights the C-Br activation, while yellow and red paths utilize the aldehyde functionality.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Targeting the C3-Br bond while preserving the C2-CHO and C6-Me groups.[1]

Reagents:

  • 3-Bromo-6-methylpicolinaldehyde (1.0 equiv)[1][2][3]

  • Aryl Boronic Acid (1.2 equiv)[4]

  • Pd(dppf)Cl₂[5]·CH₂Cl₂ (3-5 mol%)[1]

  • K₃PO₄ (2.0 equiv)[4]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[4]

Procedure:

  • Setup: Charge a reaction vial with the aldehyde, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add degassed Dioxane/Water solvent mixture via syringe.[1]

  • Reaction: Heat the sealed vial to 60°C (Note: Lower temperature than standard pyridines due to activation). Monitor by TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The use of K₃PO₄ (mild base) and moderate heat prevents the degradation of the aldehyde group, which can occur with stronger bases like hydroxides or alkoxides.

Protocol B: Imidazopyridine Synthesis (Groebke-Blackburn-Bienaymé)

Leveraging the aldehyde and pyridine nitrogen for rapid heterocycle assembly.[1]

Reagents:

  • 3-Bromo-6-methylpicolinaldehyde (1.0 equiv)[1][2][3]

  • 2-Aminopyridine derivative (1.0 equiv)[1][4]

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) Triflate (5 mol%) or Acetic Acid (10 mol%)

  • Solvent: MeOH or DCM[1]

Procedure:

  • Mix amine and aldehyde in MeOH and stir for 30 min to form the imine intermediate.

  • Add the isocyanide and acid catalyst.[1]

  • Stir at room temperature for 12–24 h.

  • The product precipitates or is isolated via evaporation and column chromatography.[1][4]

References

  • PubChem Compound Summary . (n.d.). 3-Bromo-6-methylpyridine-2-carbaldehyde (CAS 1060810-14-1).[1][6] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.).[1] Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]

  • Gupton, J. T., et al. (2017).[7] Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions. Bioorganic & Medicinal Chemistry. (Demonstrates the principle of ortho-EWG activation in heterocyclic couplings). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Bromo-6-methylpicolinaldehyde Derivatives

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, and strategic substi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, and strategic substitutions on the pyridine ring can fine-tune their pharmacological profiles. This guide provides a comprehensive comparative analysis of the potential biological activities of derivatives of 3-bromo-6-methylpicolinaldehyde, a versatile synthetic intermediate.

While direct and extensive experimental data on the biological activities of 3-bromo-6-methylpicolinaldehyde derivatives are not yet widely published, this guide will draw upon established findings for structurally related picolinaldehyde derivatives to infer potential activities and guide future research. We will focus on three principal classes of derivatives: Schiff bases, hydrazones, and thiosemicarbazones, and explore their potential in antimicrobial, anticancer, and enzyme inhibition applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

The 3-Bromo-6-methylpicolinaldehyde Scaffold: A Platform for Diverse Bioactivity

The 3-bromo-6-methylpicolinaldehyde molecule incorporates several key features that make it an attractive starting point for the synthesis of biologically active compounds:

  • The Pyridine Ring: A fundamental heterocyclic structure found in numerous pharmaceuticals, offering a scaffold for diverse chemical modifications.

  • The Aldehyde Group: A reactive functional group that readily undergoes condensation reactions to form Schiff bases, hydrazones, and thiosemicarbazones.

  • The Bromo Substituent: An electron-withdrawing group that can influence the electronic properties of the pyridine ring and participate in various coupling reactions for further derivatization.

  • The Methyl Group: An electron-donating group that can impact the lipophilicity and steric profile of the molecule.

The interplay of these substituents is expected to modulate the biological activity of the resulting derivatives.

Synthesis of 3-Bromo-6-methylpicolinaldehyde Derivatives: A General Overview

The primary route for synthesizing Schiff bases, hydrazones, and thiosemicarbazones from 3-bromo-6-methylpicolinaldehyde involves a condensation reaction between the aldehyde and a primary amine, hydrazine, or thiosemicarbazide, respectively.

Synthesis_Workflow Aldehyde 3-Bromo-6-methylpicolinaldehyde Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base Condensation Hydrazone Hydrazone Derivative Aldehyde->Hydrazone Condensation Thiosemicarbazone Thiosemicarbazone Derivative Aldehyde->Thiosemicarbazone Condensation Amine Primary Amine (R-NH2) Hydrazine Hydrazine (R-NH-NH2) Thiosemicarbazide Thiosemicarbazide (R-NH-CS-NH2)

Caption: General synthesis workflow for derivatives of 3-bromo-6-methylpicolinaldehyde.

Experimental Protocol: General Synthesis of Picolinaldehyde Derivatives

Materials:

  • 3-Bromo-6-methylpicolinaldehyde

  • Appropriate primary amine, hydrazine, or thiosemicarbazide

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve 1 equivalent of 3-bromo-6-methylpicolinaldehyde in a suitable volume of ethanol or methanol.

  • Add a stoichiometric equivalent (or a slight excess) of the respective amine, hydrazine, or thiosemicarbazide to the solution.

  • Add a few drops of glacial acetic acid as a catalyst, if necessary.

  • Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure derivative.

Antimicrobial Activity: A Comparative Perspective

Picolinaldehyde derivatives, particularly thiosemicarbazones, have demonstrated significant antimicrobial activity. The mechanism of action is often attributed to their ability to chelate essential metal ions in microbial cells, disrupting vital enzymatic processes.

Comparative Analysis

While specific data for 3-bromo-6-methylpicolinaldehyde derivatives is pending, we can draw comparisons from related structures. For instance, thiosemicarbazones of 2-formylpyridine have shown considerable activity. The introduction of a bromo group at the 3-position and a methyl group at the 6-position on the pyridine ring is likely to influence the lipophilicity and electronic distribution of the molecule, which in turn could modulate its antimicrobial potency. The bromo group, being electron-withdrawing, might enhance the chelating ability of the thiosemicarbazone moiety.

Table 1: Comparative Antimicrobial Activity of Related Picolinaldehyde Derivatives

Compound ClassParent AldehydeTest OrganismMIC (µg/mL)Reference
Thiosemicarbazone2-PyridinecarboxaldehydeStaphylococcus aureus12.5[1]
Thiosemicarbazone2-PyridinecarboxaldehydeEscherichia coli25[1]
Schiff Base5-Chloro-salicylaldehydePseudomonas fluorescence1.6 - 5.2[2]
Schiff BaseSalicylaldehydeEscherichia coli62.5[3]
Schiff BaseSalicylaldehydeStaphylococcus aureus62.5[3]

Note: This table presents data from related compounds to provide a comparative context. Direct experimental validation for 3-bromo-6-methylpicolinaldehyde derivatives is required.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized 3-bromo-6-methylpicolinaldehyde derivatives

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Exploring a Promising Therapeutic Avenue

Hydrazone and thiosemicarbazone derivatives of various aldehydes have been extensively investigated for their anticancer properties. Their proposed mechanisms of action include the inhibition of ribonucleotide reductase, induction of apoptosis, and interference with cellular signaling pathways.

Comparative Analysis

Studies on coumarin-based hydrazones have shown that brominated derivatives can exhibit potent cytotoxicity against drug-resistant cancer cell lines[4]. This suggests that the 3-bromo substituent in the target picolinaldehyde derivatives could be advantageous for anticancer activity. Furthermore, thiosemicarbazones of 3-aminopyridine-2-carboxaldehyde have been identified as strong candidates for clinical development, with their activity linked to the inhibition of ribonucleotide reductase[4]. The electronic and steric effects of the 6-methyl group will also play a role in the overall activity profile.

Table 2: Comparative Anticancer Activity of Related Aldehyde Derivatives

Compound ClassParent Aldehyde/DerivativeCell LineIC50 (µM)Reference
Hydrazone6-Brominated coumarinPanc-1 (drug-resistant)2.02 - 6.50[4]
Hydrazide-hydrazonePyrrole-containing derivativePC-3 (prostate)1.32[5]
Hydrazide-hydrazonePyrrole-containing derivativeMCF-7 (breast)2.99[5]
ThiosemicarbazoneDi-2-pyridylketoneMCF-7 (breast)25.7 - 103.5 (as ADC)[6]
ThiosemicarbazoneSubstituted benzaldehydesC6 (glioma)9.08 - 10.59[7]
ThiosemicarbazoneSubstituted benzaldehydesMCF-7 (breast)7.02 - 9.08[7]

Note: This table provides a comparative context based on structurally related compounds. The anticancer potential of 3-bromo-6-methylpicolinaldehyde derivatives warrants direct experimental investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Synthesized 3-bromo-6-methylpicolinaldehyde derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Enzyme Inhibition: Targeting Key Biological Pathways

Pyridine derivatives are known to inhibit various enzymes, playing a crucial role in the management of several diseases. For instance, pyridine carboxylic acid derivatives have been explored as inhibitors of enzymes like urease, synthase, and various kinases[8]. The specific substitution pattern of 3-bromo-6-methylpicolinaldehyde suggests that its derivatives could be tailored to inhibit specific enzymes.

Comparative Analysis and Potential Targets

The hydrazone derivatives of salicylaldehydes have shown potent antileukemic activity, with in silico modeling suggesting interactions with human cAbl kinase[9]. This indicates that hydrazone derivatives of 3-bromo-6-methylpicolinaldehyde could also be investigated as kinase inhibitors. The bromo and methyl groups can be strategically utilized to achieve selectivity and potency against specific enzyme targets.

Enzyme_Inhibition_Pathway cluster_0 Cellular Signaling Kinase Kinase (e.g., cAbl) Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Derivative 3-Bromo-6-methylpicolinaldehyde Derivative (e.g., Hydrazone) Derivative->Kinase Inhibition

Caption: Potential mechanism of enzyme inhibition by 3-bromo-6-methylpicolinaldehyde derivatives.

Experimental Protocol: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Synthesized 3-bromo-6-methylpicolinaldehyde derivative (inhibitor)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme and various concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The derivatives of 3-bromo-6-methylpicolinaldehyde, including Schiff bases, hydrazones, and thiosemicarbazones, represent a promising class of compounds with the potential for significant biological activity. Based on the comparative analysis of structurally related molecules, these derivatives are anticipated to exhibit notable antimicrobial, anticancer, and enzyme inhibitory properties. The presence of the bromo and methyl substituents on the pyridine ring offers opportunities for fine-tuning the pharmacological profile of these compounds.

This guide provides a foundational framework for initiating research into this area. However, it is imperative to underscore that the discussed activities are largely inferred from related structures. Rigorous experimental validation is essential to ascertain the true biological potential of 3-bromo-6-methylpicolinaldehyde derivatives. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in a panel of biological assays. Such studies will be instrumental in elucidating their structure-activity relationships and identifying lead compounds for further preclinical development.

References

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (n.d.). SpringerLink. [Link]

  • Gürdere, M. B., et al. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. Medicinal Chemistry Research, 31(10), 1667–1681. [Link]

  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025). Research on Pharmaceutical Sciences. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Chemistry, 2022, 1–11. [Link]

  • Singh, R., et al. (2011). Synthesis and Evaluation of Biological activities of Thiosemicarbazones derivatives. International Journal of PharmTech Research, 3(3), 1625-1629. [Link]

  • Yilmaz, I., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Molecules, 27(24), 8898. [Link]

  • Ude, D. C., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 2(1), 1-6. [Link]

  • Al-Hamdani, A. A. S., et al. (2025). Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. Molecules, 30(19), 4583. [Link]

  • Putri, D. D., et al. (2023). Ligand efficiencies of the hydrazone derivatives from the training set. ResearchGate. [Link]

  • Hefnawy, M. M., et al. (2014). Anticancer activity of new coumarin substituted hydrazide-hydrazone derivatives. European journal of medicinal chemistry, 76, 528–535. [Link]

  • Kaplanek, R., et al. (2023). Design, Synthesis, and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International journal of molecular sciences, 24(8), 7352. [Link]

  • Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review. (2024). Preprints.org. [Link]

  • S. M., A. (2018). Promising Antibacterial Activity of Simple Schiff Bases. Juniper Publishers. [Link]

  • Dimova, V., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. International journal of molecular sciences, 26(5), 2536. [Link]

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). MDPI. [Link]

  • Al-Khafaji, Y. F. (2026). Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2- Pyridinecarboxaldehyde and 5-Amino. Research Square. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Fe (III), Co (II), Ni(II), Cu(II), and Zn(II) Complexes with Tetradentate Schiff Base Ligand Derived from Protocatechualdehyde with 2-Aminophenol. ResearchGate. [Link]

  • Guo, Z., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(6), 864–870. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Press. [Link]

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Validation

Advanced Applications of Substituted Picolinaldehydes: A Comparative Technical Guide

Executive Summary Substituted picolinaldehydes (2-pyridinecarboxaldehydes) represent a privileged class of heterocyclic intermediates that outperform generic aryl aldehydes (e.g., benzaldehyde) in bioinorganic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted picolinaldehydes (2-pyridinecarboxaldehydes) represent a privileged class of heterocyclic intermediates that outperform generic aryl aldehydes (e.g., benzaldehyde) in bioinorganic chemistry and multicomponent synthesis. Their utility stems from the pyridine nitrogen , which offers a proximal coordination site for metal chelation and a basic handle for acid-catalyzed condensations.

This guide objectively evaluates the performance of substituted picolinaldehydes in three critical domains: Ligand Design (Schiff Bases) , Multicomponent Heterocyclic Synthesis (Groebke-Blackburn-Bienaymé) , and Medicinal Inorganic Chemistry (Thiosemicarbazones) . Unlike standard reviews, this document focuses on the causality of substituent effects—how placing a methyl, hydroxyl, or halogen group at specific positions (3-, 4-, 5-, or 6-) dictates reactivity and biological efficacy.

Ligand Design: Electronic Tuning in Schiff Base Catalysis

The condensation of picolinaldehydes with amines yields N,N-bidentate or N,N,O-tridentate Schiff bases. These ligands are superior to salicylaldehyde-derived counterparts for reactions requiring "soft" metal interactions (e.g., Pt, Pd, Ru) due to the


-acceptor nature of the pyridine ring.
Comparative Analysis: Substituent Effects on Metal Binding

The position of the substituent on the picolinaldehyde core fundamentally alters the steric and electronic environment of the resulting metal complex.

Substituent PositionElectronic EffectSteric ImpactApplication Suitability
Unsubstituted Baseline

-acceptor
MinimalGeneral purpose ligands.
6-Methyl Weak EDGHigh (Ortho-blocking)Prevents planar bis-ligation; forces tetrahedral geometry or labile coordination sites for catalysis.
4-EWG (e.g., -CF

)
Strong

-acceptor
LowIncreases Lewis acidity of the metal center; ideal for oxidation catalysis.
3-Hydroxy EDG + H-bond donorModerateMimics salicylaldehyde; enables O,N,N pincer complexes.
Protocol 1: Self-Validating Synthesis of Picolinaldehyde Schiff Bases

This protocol includes a "self-validating" step using IR spectroscopy to confirm imine formation before proceeding to metalation.

Reagents:

  • Substituted Picolinaldehyde (1.0 eq)

  • Primary Amine (1.0 eq)

  • Ethanol (anhydrous)

  • MgSO

    
     (anhydrous)
    

Workflow:

  • Dissolution : Dissolve 5.0 mmol of substituted picolinaldehyde in 20 mL anhydrous ethanol.

  • Addition : Add 5.0 mmol of primary amine dropwise at room temperature.

  • Dehydration : Add 2.0 g of anhydrous MgSO

    
     to drive the equilibrium forward (Le Chatelier’s principle).
    
  • Reflux : Heat to reflux for 4 hours.

  • Validation (Critical Step) : Aliquot 50

    
    L, evaporate, and run FT-IR.
    
    • Pass Criteria: Disappearance of Carbonyl stretch (

      
       cm
      
      
      
      ) and appearance of Imine stretch (
      
      
      cm
      
      
      ).
  • Isolation : Filter MgSO

    
    , concentrate in vacuo, and recrystallize from EtOH/Hexane.
    

Drug Discovery: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]

The GBB reaction is a premier application of picolinaldehydes, fusing them with aminopyridines and isocyanides to form imidazo[1,2-a]pyridines —a scaffold found in drugs like Zolpidem. Substituted picolinaldehydes are critical here; electron-poor aldehydes significantly accelerate the reaction kinetics compared to electron-rich analogs.

Comparative Yield Data: Aldehyde Reactivity

Reaction Conditions: 2-aminopyridine, Isocyanide, Catalyst (5 mol%), MeOH, Reflux.

Aldehyde ComponentSubstituent TypeCatalystYield (%)Reaction Time
2-Pyridinecarboxaldehyde NoneSc(OTf)

85%4 h
5-Bromo-2-pyridinecarboxaldehyde EWGGd(OTf)

92% 2.5 h
6-Methyl-2-pyridinecarboxaldehyde Steric/EDGSc(OTf)

65%12 h
Benzaldehyde (Control) NeutralSc(OTf)

78%6 h

Insight : The 5-bromo derivative provides the highest yield. The electron-withdrawing bromine activates the carbonyl carbon for the initial Schiff base formation and subsequent isocyanide attack. Conversely, 6-methyl substitution hinders the formation of the required planar transition state.

Visualization: GBB Reaction Mechanism & Steric Influence

The following diagram illustrates the mechanism, highlighting where the substituent exerts its influence.

GBB_Mechanism cluster_effect Substituent Impact Zone Substrates Substituted Picolinaldehyde + 2-Aminopyridine SchiffBase Schiff Base Intermediate Substrates->SchiffBase Acid Cat. (-H2O) Cyclization [4+1] Cycloaddition SchiffBase->Cyclization Activated by Protonation Isocyanide Isocyanide (R-NC) Isocyanide->Cyclization Nucleophilic Attack Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product Prototropic Shift

Caption: The GBB pathway. Substituents on the picolinaldehyde affect the stability and electrophilicity of the Schiff Base intermediate.

Protocol 2: Green Synthesis using Gd(OTf)

Gadolinium triflate is a water-tolerant, reusable Lewis acid, superior to traditional Brønsted acids for this transformation.

  • Charge : To a 10 mL microwave vial, add 2-aminopyridine (1.0 mmol), substituted picolinaldehyde (1.0 mmol), and Gd(OTf)

    
     (5 mol%, 0.05 mmol).
    
  • Solvent : Add 3 mL of Methanol. Stir for 5 min to pre-form the imine (color change often observed).

  • Component 3 : Add tert-butyl isocyanide (1.1 mmol).

  • Reaction : Seal and heat at 60°C (oil bath) or 80°C (microwave) for 3 hours.

  • Workup : Evaporate solvent. Dissolve residue in EtOAc, wash with water (Gd catalyst remains in aqueous phase for potential recovery).

  • Purification : Flash chromatography (Hexane/EtOAc).

Bioinorganic Therapeutics: Thiosemicarbazones[3][4]

Thiosemicarbazones derived from picolinaldehydes are potent anticancer agents. They function primarily as iron chelators , stripping intracellular iron required for DNA synthesis (ribonucleotide reductase inhibition) and inducing ferroptosis.

Performance vs. Alternatives

Picolinaldehyde derivatives (N,N,S donors) generally exhibit higher cytotoxicity than benzaldehyde derivatives (N,S donors) because the pyridine nitrogen stabilizes the metal complex in vivo, prolonging circulation time.

Cytotoxicity Data (IC


 in 

M) against MCF-7 (Breast Cancer)
Compound ClassLigand Donor SetIC

(MCF-7)
Mechanism Note
2-Pyridinecarboxaldehyde-TSC N,N,S (Tridentate)0.55 - 4.88 High Fe(III) affinity; ROS generation.
2-Acetylpyridine-TSC N,N,S (Tridentate)1.20 - 5.10Methyl group adds lipophilicity, aiding cell entry.
Benzaldehyde-TSC N,S (Bidentate)> 50.0Weaker chelation; rapid metabolism.
Cisplatin (Control) -8.0DNA crosslinker.
Visualization: Chelation Mode

The tridentate coordination is key to the potency of picolinaldehyde derivatives.

Chelation_Mode cluster_legend Coordination Geometry Fe Fe(III) / Cu(II) PyN Pyridine N (Aromatic) PyN->Fe ImineN Imine N (Schiff Base) ImineN->Fe ThiolS Thiolate S (Soft Donor) ThiolS->Fe Backbone Picolinaldehyde Thiosemicarbazone Backbone->PyN Backbone->ImineN Backbone->ThiolS Legend N-N-S Tridentate Pincer High Stability Constant

Caption: Tridentate (N,N,S) coordination mode specific to picolinaldehyde derivatives, conferring high stability.

References

  • Zhang, Q.-L., et al. (2021).[1] "A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes." The Journal of Organic Chemistry. Link[2]

  • Boltjes, A., & Dömling, A. (2019). "The Groebke-Blackburn-Bienaymé Reaction."[3][4][5][6] University of Groningen. Link

  • Gomes, L. R., et al. (2020). "Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives." Journal of Chemistry. Link

  • Baenziger, M., et al. (2017).[6] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis. Link

  • Longo, J. M., et al. (2024).[7] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry. Link

  • Hosseini, S., et al. (2025). "Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers." Research in Pharmaceutical Sciences. Link

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Bromo-6-methylpicolinaldehyde: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-6-methylpicolinaldehyde. As a brominated aromatic aldehyde, this compound requires careful handling and specific d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-6-methylpicolinaldehyde. As a brominated aromatic aldehyde, this compound requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

The information herein is synthesized from authoritative safety data sheets and established laboratory waste management principles. The causality behind each procedural step is explained to foster a deeper understanding of the required safety precautions.

Hazard Identification and Risk Assessment

Before handling 3-Bromo-6-methylpicolinaldehyde, it is crucial to be fully aware of its associated hazards. This understanding forms the basis for the stringent disposal protocols that follow.

Summary of Hazards:

Hazard ClassificationDescriptionSource
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][2][3][4][1][2][3][4]
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1][2][3][4][1][2][3][4]
Skin Sensitization (Category 1)May cause an allergic skin reaction.[1][2][3][4][1][2][3][4]
Specific target organ toxicity (single exposure) [Respiratory tract irritation] (Category 3)May cause respiratory irritation.[1][2][4][5][1][2][4][5]

The toxicological properties of 3-Bromo-6-methylpicolinaldehyde have not been fully investigated, warranting a cautious approach.[1][6] In case of fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[1][2]

Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE must be worn at all times when handling 3-Bromo-6-methylpicolinaldehyde, including during disposal preparation:

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[1]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][7]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] Ensure that an eyewash station and safety shower are readily accessible.[1][2]

Disposal Workflow

The proper disposal of 3-Bromo-6-methylpicolinaldehyde follows a systematic process to ensure safety and regulatory compliance. The following diagram illustrates the decision-making and procedural flow for waste segregation and containerization.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_container Containerization & Labeling cluster_storage Storage & Disposal start Start: Have 3-Bromo-6-methylpicolinaldehyde waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., residual solid, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid select_container_solid Select a designated 'Halogenated Organic Solids' waste container. solid_waste->select_container_solid select_container_liquid Select a designated 'Halogenated Organic Solvents' waste container. liquid_waste->select_container_liquid label_container Label the container with a hazardous waste tag. select_container_solid->label_container select_container_liquid->label_container add_waste Add waste to the container. label_container->add_waste close_container Securely close the container. add_waste->close_container store_waste Store in a designated Satellite Accumulation Area (SAA). close_container->store_waste request_pickup Request waste pickup from Environmental Health & Safety (EHS). store_waste->request_pickup

Caption: Disposal workflow for 3-Bromo-6-methylpicolinaldehyde.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the proper segregation and containerization of 3-Bromo-6-methylpicolinaldehyde waste.

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal. As a brominated organic compound, 3-Bromo-6-methylpicolinaldehyde must be treated as halogenated organic waste .[8][9][10]

  • DO NOT mix with non-halogenated organic waste.[9]

  • DO NOT mix with acidic or basic waste streams.[8]

  • DO NOT dispose of down the drain.[7][9][11]

  • DO NOT dispose of in general trash or biohazard bags.[11]

Containerization of Waste
  • Select the Appropriate Waste Container:

    • Use a container specifically designated for "Halogenated Organic Waste."[8][10]

    • The container must be made of a material compatible with the chemical and any solvents used. The original product container is often a suitable choice.[9][12]

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[9][12]

  • Labeling the Waste Container:

    • As soon as you begin to collect waste in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[8][13]

    • The label must include:

      • The words "Hazardous Waste."[12]

      • The full chemical name: "3-Bromo-6-methylpicolinaldehyde."

      • An accurate list of all constituents and their approximate percentages, including any solvents.[8]

      • The relevant hazard identification (e.g., Irritant, Skin Sensitizer).[12]

      • The name of the principal investigator or laboratory contact.[8]

  • Adding Waste to the Container:

    • For solid waste (e.g., residual chemical, contaminated weigh boats, or filter paper), carefully place it into the designated "Halogenated Organic Solids" container.

    • For liquid waste (e.g., solutions of the compound), carefully pour it into the designated "Halogenated Organic Solvents" container.

    • Always perform these transfers inside a chemical fume hood to minimize inhalation exposure.[8]

    • Do not overfill the container. Leave at least a one-inch headspace to allow for expansion.[10]

    • Keep the container closed at all times except when adding waste.[8][9]

Storage and Final Disposal
  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][13] This area should be under the control of laboratory personnel and away from drains.[13] The container must be within secondary containment to catch any potential leaks.[8][13]

  • Disposal: Once the container is nearly full, or if it has been stored for an extended period, arrange for its collection by your institution's EHS or hazardous waste management department.[8][9] Follow their specific procedures for requesting a waste pickup. The waste will then be transported to an approved waste disposal plant for final treatment, which may include high-temperature incineration.[1][11]

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, contain the material using an inert absorbent (e.g., vermiculite, dry sand).[8]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as halogenated organic waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

For large spills or if you feel unsafe, evacuate the area and contact your institution's emergency response team immediately.[8]

References

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • PubChem. 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • University of Louisville. Waste Disposal Manual. Retrieved from [Link]

  • PubChem. 6-Methyl-2-pyridinecarboxaldehyde. Retrieved from [Link]

  • Georganics. 6-BROMO-2-PYRIDINECARBOXALDEHYDE Safety Data Sheet. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of 3-Bromo-6-methylpicolinaldehyde

A Note on Chemical Identity: 3-Bromo-6-methylpicolinaldehyde is also referred to in chemical literature and safety data sheets as 6-Bromo-3-pyridinecarboxaldehyde (CAS No. 149806-06-4).

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: 3-Bromo-6-methylpicolinaldehyde is also referred to in chemical literature and safety data sheets as 6-Bromo-3-pyridinecarboxaldehyde (CAS No. 149806-06-4). This guide pertains to this chemical entity.

Navigating the complexities of novel compound synthesis and application requires a foundational commitment to safety. This guide provides a detailed protocol for the safe handling of 3-Bromo-6-methylpicolinaldehyde, a compound of interest in various research and development applications. The procedures outlined below are designed to empower researchers with the knowledge and tools necessary to mitigate risks and ensure a secure laboratory environment.

Hazard Assessment: Understanding the Risks

3-Bromo-6-methylpicolinaldehyde is an aromatic aldehyde containing a brominated pyridine ring. While comprehensive toxicological data may be limited, the available safety data sheets for the closely related, and likely identical, compound 6-Bromo-3-pyridinecarboxaldehyde, indicate several key hazards[1][2][3][4]:

  • Skin Irritation: Causes skin irritation upon contact[1][2][3].

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation[1][2][3].

  • Allergic Skin Reaction: May trigger an allergic skin reaction in susceptible individuals[1][2][3].

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[1][2][3].

Given these hazards, a meticulous approach to personal protective equipment (PPE) and handling procedures is paramount.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with 3-Bromo-6-methylpicolinaldehyde, with detailed explanations for each item.

Body Part Personal Protective Equipment Rationale
Hands Disposable Nitrile GlovesNitrile provides good resistance to a broad range of chemicals, including many aromatic and halogenated compounds.[5][6] Double-gloving is recommended for extended operations.
Eyes Chemical Splash GogglesGoggles provide a complete seal around the eyes, protecting against splashes and airborne particles.[2][7]
Face Face Shield (in addition to goggles)A face shield offers a secondary layer of protection for the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[7][8]
Body Laboratory Coat (fully buttoned)A lab coat protects the skin and personal clothing from accidental spills.[5]
Respiratory NIOSH-approved Respirator (if necessary)A respirator with appropriate cartridges for organic vapors and particulates should be used if work cannot be conducted in a certified chemical fume hood, or if there is a risk of generating dust or aerosols.[2][5][9]
Safe Handling Workflow: A Step-by-Step Approach

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram, rendered in DOT language, illustrates the key stages of handling 3-Bromo-6-methylpicolinaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials and Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Work Area and Equipment reaction_setup->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste_disposal Dispose of Waste doff_ppe->waste_disposal

Safe Handling Workflow for 3-Bromo-6-methylpicolinaldehyde

Step-by-Step Protocol:

  • Preparation:

    • Designated Work Area: All handling of 3-Bromo-6-methylpicolinaldehyde should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any dust or vapors.[2]

    • Gather and Inspect PPE: Before starting any work, gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of damage.[9]

    • Assemble Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • Don PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a face shield is required, it should be worn over the goggles.

    • Weigh and Transfer: When weighing the solid compound, do so in a weigh boat or on weighing paper within the fume hood to prevent the dispersal of dust. Use a spatula for transfers and avoid creating airborne dust.

    • Experimental Procedure: Carry out all experimental steps within the fume hood. Keep the container of 3-Bromo-6-methylpicolinaldehyde tightly closed when not in use.[1][2]

  • Cleanup and Disposal:

    • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent (such as ethanol or isopropanol) followed by soap and water is generally effective.

    • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove gloves using the proper technique to avoid touching the outer surface.[9]

    • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and any residual chemical, in a designated hazardous waste container for halogenated organic compounds.[2]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[9][10] Seek immediate medical attention.[9][10]

  • Small Spill: For a small spill within a fume hood, carefully sweep up the solid material and place it in a sealed container for disposal.[1] Decontaminate the area as described above.

  • Large Spill: Evacuate the area and alert your institution's environmental health and safety department.

Waste Disposal: Responsible Stewardship

As a brominated heterocyclic compound, 3-Bromo-6-methylpicolinaldehyde and any materials contaminated with it must be disposed of as hazardous waste.[11][12]

  • Waste Streams:

    • Solid Waste: Unused chemical, contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed container for halogenated organic solid waste.

    • Liquid Waste: Solutions containing 3-Bromo-6-methylpicolinaldehyde should be collected in a designated, labeled container for halogenated organic liquid waste.

Always follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[9]

By adhering to these protocols, researchers can confidently and safely work with 3-Bromo-6-methylpicolinaldehyde, fostering a culture of safety and scientific excellence.

References

  • Capot Chemical. (2021, October 15). Material Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]

  • Princeton University. Personal Protective Equipment (PPE). [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]

  • European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

  • ACS Omega. Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. [Link]

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. [Link]

  • Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. [Link]

  • PubChem. 6-Bromo-3-pyridinecarboxaldehyde. [Link]

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